Product packaging for Butyl laurate(Cat. No.:CAS No. 106-18-3)

Butyl laurate

Cat. No.: B087112
CAS No.: 106-18-3
M. Wt: 256.42 g/mol
InChI Key: NDKYEUQMPZIGFN-UHFFFAOYSA-N
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Description

Butyl dodecanoate is a fatty acid ester.
Butyl laurate has been reported in Mandragora autumnalis, Mangifera indica, and Mandragora officinarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B087112 Butyl laurate CAS No. 106-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl dodecanoate
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InChI

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3
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InChI Key

NDKYEUQMPZIGFN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
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DSSTOX Substance ID

DTXSID4059336
Record name Butyl laurate
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Molecular Weight

256.42 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with a fruity, peanut odour
Record name Butyl dodecanoate
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Record name Butyl laurate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

180.00 °C. @ 18.00 mm Hg
Record name Butyl dodecanoate
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Solubility

soluble in most organic solvents; insoluble in water
Record name Butyl laurate
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Density

0.853-0.863
Record name Butyl laurate
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CAS No.

106-18-3
Record name Butyl laurate
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Record name Dodecanoic acid, butyl ester
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Record name BUTYL LAURATE
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Record name Butyl dodecanoate
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Melting Point

-7 °C
Record name Butyl dodecanoate
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Foundational & Exploratory

Physical properties of n-butyl dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of n-Butyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butyl dodecanoate. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property measurements.

Introduction to n-Butyl Dodecanoate

N-butyl dodecanoate, also known as butyl laurate, is the ester formed from the condensation of dodecanoic acid (lauric acid) and n-butanol.[1] Its chemical formula is C16H32O2.[2][3] It is a colorless to pale yellow liquid with a fruity or fatty odor.[1][4] This compound is utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. It also finds application as a flavoring agent and fragrance in food and cosmetic products.

Core Physical Properties of n-Butyl Dodecanoate

The following table summarizes the key physical properties of n-butyl dodecanoate, compiled from various sources.

Physical PropertyValueConditions
Molecular Weight 256.43 g/mol
Density 0.855 g/mLat 25 °C
0.860 g/mL
0.853 - 0.863 g/mLat 25 °C
Boiling Point 307 °Cat 760 mmHg
180 °Cat 18 mmHg
166 °C
Melting Point -10 °C
-7 °C
Refractive Index 1.435at 20 °C (n20/D)
1.436
Water Solubility 0.06006 mg/Lat 25 °C
Organic Solvent Solubility Soluble in most organic solvents.
LogP (Octanol/Water Partition Coefficient) 6.51

Experimental Protocols

The determination of the physical properties of a liquid organic compound like n-butyl dodecanoate involves standardized laboratory procedures.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Common methods include distillation and the Thiele tube method.

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a distillation head, a condenser, a thermometer, and a receiving flask. The n-butyl dodecanoate sample (at least 5 mL) is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the thermometer bulb should be fully immersed in the vapor.

  • Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid as it condenses into the receiving flask. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids like n-butyl dodecanoate, a pycnometer is a precise instrument for this measurement.

Methodology: Pycnometer Method

  • Initial Measurement: A clean, dry pycnometer (a flask with a precisely known volume) is weighed empty.

  • Sample Introduction: The pycnometer is filled with the n-butyl dodecanoate sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid on the exterior is carefully removed.

  • Final Measurement: The filled pycnometer is weighed again.

  • Calculation: The mass of the n-butyl dodecanoate is found by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the sample's mass by the known volume of the pycnometer. This measurement should be performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum (or air) to its speed in the liquid. It is a characteristic property used for identification and purity assessment.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the n-butyl dodecanoate sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature must be noted, as the refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature of 20°C.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: An excess amount of n-butyl dodecanoate is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed vial.

  • Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vials are left undisturbed at the set temperature to allow any undissolved solute to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and then diluted. The concentration of n-butyl dodecanoate in the diluted sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of n-butyl dodecanoate using simple distillation.

BoilingPointDetermination A 1. Assemble Distillation Apparatus B 2. Add n-butyl dodecanoate and Boiling Chips to Flask A->B C 3. Gently Heat the Flask B->C D 4. Vapor Rises and Surrounds Thermometer C->D E 5. Record Stable Temperature D->E F 6. Vapor Condenses and Collects in Flask D->F G Result: Boiling Point E->G

Caption: Workflow for Boiling Point Determination by Distillation.

References

An In-depth Technical Guide to Butyl Laurate (CAS 106-18-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, with the CAS number 106-18-3, is the ester formed from the reaction of n-butanol and lauric acid.[1] It is a colorless to pale yellow liquid characterized by a faint, waxy, and fatty odor.[2] This compound, also known as butyl dodecanoate, finds extensive application in the flavor, fragrance, and cosmetic industries.[1][2] For drug development professionals, its properties as an emollient, solvent, and potential penetration enhancer are of significant interest. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, safety assessment, and quality control.

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[2]
Molecular Weight 256.42 g/mol
CAS Number 106-18-3
Appearance Colorless to pale yellow liquid
Odor Characteristic fatty, waxy odor
Melting Point -10 °C
Boiling Point 180 °C at 18 mmHg
Density 0.855 g/mL at 25 °C
Refractive Index 1.4346 - 1.4371 at 20 °C
Solubility Insoluble in water; Soluble in most organic solvents
Flash Point > 110 °C (> 230 °F)
logP (o/w) 6.51

Synthesis of this compound

This compound is primarily synthesized through the esterification of lauric acid with n-butanol. This can be achieved through chemical or enzymatic methods.

Chemical Synthesis

The conventional method for synthesizing this compound involves the Fischer esterification of lauric acid and n-butanol, typically using an acid catalyst such as sulfuric acid or gaseous HCl.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauric acid (1 molar equivalent) and n-butanol (1.2-1.5 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of lauric acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. The excess n-butanol and any remaining impurities can be removed by vacuum distillation to yield pure this compound.

G Chemical Synthesis of this compound LauricAcid Lauric Acid ReactionMixture Reaction Mixture LauricAcid->ReactionMixture nButanol n-Butanol nButanol->ReactionMixture AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->ReactionMixture Heating Heating (Reflux) ReactionMixture->Heating Workup Aqueous Work-up (NaHCO₃, Brine) Heating->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Vacuum Distillation Drying->Purification ButylLaurate This compound Purification->ButylLaurate

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative, often proceeding under milder reaction conditions with high specificity. Lipases are commonly employed for this esterification.

  • Materials: Lauric acid, n-butanol, immobilized lipase (e.g., from Candida antarctica or Rhizopus oryzae), and an organic solvent (e.g., hexane).

  • Reaction Setup: In a screw-capped vial, dissolve lauric acid (e.g., 1 mmol) and n-butanol (e.g., 3 mmol) in a suitable volume of hexane (e.g., 5 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of substrates).

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours).

  • Monitoring: The conversion to this compound can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

  • Purification: The solvent is removed under reduced pressure, and the resulting this compound can be purified by silica gel column chromatography if necessary.

G Enzymatic Synthesis of this compound LauricAcid Lauric Acid ReactionMixture Reaction Mixture LauricAcid->ReactionMixture nButanol n-Butanol nButanol->ReactionMixture ImmobilizedLipase Immobilized Lipase ImmobilizedLipase->ReactionMixture Solvent Organic Solvent (e.g., Hexane) Solvent->ReactionMixture Incubation Incubation with Shaking ReactionMixture->Incubation EnzymeRecovery Filtration (Enzyme Recovery) Incubation->EnzymeRecovery SolventRemoval Solvent Evaporation EnzymeRecovery->SolventRemoval Purification Column Chromatography SolventRemoval->Purification ButylLaurate This compound Purification->ButylLaurate

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Data

The identity and purity of this compound are confirmed using various analytical techniques.

Analytical TechniqueKey Data PointsReference
¹H NMR (90 MHz, CDCl₃) δ (ppm): 4.06 (t, 2H), 2.28 (t, 2H), 1.63-1.51 (m, 2H), 1.42 (m, 2H), 1.26 (br s, 16H), 0.93 (t, 3H), 0.88 (t, 3H)
Mass Spectrometry (EI) Molecular Ion (M⁺): 256. Key Fragments (m/z): 201, 183, 129, 116, 87, 56
IR Spectroscopy Characteristic C=O stretch of the ester at ~1740 cm⁻¹

Applications in Drug Development

While traditionally used in cosmetics and as a flavoring agent, this compound possesses properties that are advantageous in pharmaceutical formulations.

  • Emollient and Skin Conditioning Agent: Its emollient properties make it suitable for topical formulations, where it can improve the feel and spreadability of creams and lotions.

  • Solvent: Its ability to dissolve various organic molecules can be utilized in the formulation of poorly water-soluble drugs.

  • Penetration Enhancer: Fatty acid esters, like this compound, are known to act as chemical penetration enhancers for transdermal drug delivery. They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients through the skin.

G Mechanism of this compound as a Penetration Enhancer ButylLaurate This compound StratumCorneum Stratum Corneum Lipids ButylLaurate->StratumCorneum Disruption Disruption of Lipid Bilayer StratumCorneum->Disruption interacts with IncreasedFluidity Increased Fluidity Disruption->IncreasedFluidity EnhancedPermeation Enhanced Permeation IncreasedFluidity->EnhancedPermeation leads to Drug Drug Molecule Drug->StratumCorneum Drug->EnhancedPermeation facilitates passage of

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Safety and Toxicology

This compound is generally considered to have low toxicity. It is approved for use as a flavoring agent in food by regulatory bodies such as the FDA.

EndpointResultReference
Acute Oral Toxicity LD50 (Rat, for the similar compound Methyl Laurate): > 2000 mg/kg
Skin Irritation Not classified as a skin irritant.
Eye Irritation Not classified as an eye irritant.
Sensitization Not classified as a sensitizer.

Conclusion

This compound is a versatile ester with a well-established safety profile for its current applications. For researchers and professionals in drug development, its potential as a formulation excipient, particularly as a solvent and a penetration enhancer for topical and transdermal delivery systems, warrants further investigation. The synthesis of this compound is straightforward, with both chemical and greener enzymatic routes being well-documented. This technical guide provides a foundational understanding of this compound's properties and potential applications in the pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Solubility of Butyl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the solubility of butyl laurate in various organic solvents. This compound, a fatty acid ester, sees wide application as an emollient, solvent, and flavoring agent in the cosmetics, pharmaceutical, and food industries. A thorough understanding of its solubility is critical for formulation development, particularly in drug delivery systems where it can act as a lipid-based carrier.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound (CH₃(CH₂)₁₀COOCH₂(CH₂)₃CH₃) possesses a long, nonpolar hydrocarbon tail and a more polar ester group. This amphiphilic nature dictates its solubility characteristics in different types of organic solvents.

Quantitative Solubility of this compound

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventPolarity IndexEstimated Solubility ( g/100g )
Alcohols Methanol5.1Moderately Soluble
Ethanol4.3Soluble
Ketones Acetone5.1Soluble
Ethers Diethyl Ether2.8Highly Soluble
Esters Ethyl Acetate4.4Highly Soluble
Hydrocarbons n-Hexane0.1Highly Soluble
Toluene2.4Highly Soluble
Chlorinated Dichloromethane3.1Highly Soluble
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2Soluble

Note: "Highly Soluble" implies miscibility or near-miscibility. "Soluble" suggests a significant amount dissolves, while "Moderately Soluble" indicates lower but still substantial solubility. These estimations are based on the principle of "like dissolves like," where the nonpolar nature of this compound's long alkyl chain dominates its solubility profile, favoring solvents with lower polarity.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent[3][4][5]. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the initial mass of this compound.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For esters like this compound, 24 to 48 hours is generally recommended. The presence of undissolved this compound at the end of this period confirms that saturation has been achieved.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

      • Gas Chromatography (GC): A suitable method for volatile compounds like esters. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

      • Refractive Index: For binary solutions, the concentration can be determined by measuring the refractive index and comparing it to a standard curve of refractive index versus concentration.

      • UV-Vis Spectrophotometry: This method is applicable if the ester has a chromophore that absorbs in the UV-Vis range. However, simple esters like this compound do not have strong chromophores, making this method less suitable unless derivatization is performed.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant Temp.) prep->equil Excess Solute separate Phase Separation (Centrifugation & Filtration) equil->separate Saturated Solution quant Quantification (e.g., GC, Refractometry) separate->quant Clear Filtrate calc Calculation of Solubility quant->calc Concentration Data

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship in Solubility Analysis

The choice of analytical method for quantification is a critical decision in the solubility determination process. The following diagram outlines the logical considerations for selecting an appropriate technique.

analytical_method_selection start Need to Quantify This compound Concentration volatile Is the solute volatile? start->volatile chromophore Does the solute have a strong UV-Vis chromophore? volatile->chromophore No gc Use Gas Chromatography (GC) volatile->gc Yes binary Is it a binary solution? chromophore->binary No uv_vis Use UV-Vis Spectrophotometry chromophore->uv_vis Yes refractometry Use Refractometry binary->refractometry Yes other Consider other methods (e.g., HPLC with appropriate detector) binary->other No

Figure 2: Decision tree for selecting an analytical method for solubility quantification.

Signaling Pathways and Drug Development

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound in the context of drug development. Its primary role in pharmaceutical formulations is that of an excipient, often as a component of lipid-based drug delivery systems. In this capacity, its function is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) rather than to exert a direct pharmacological effect through a specific signaling cascade. Future research may explore potential biological interactions, but currently, no data supports the creation of a signaling pathway diagram.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While specific quantitative data remains a gap in the literature, the provided estimations and detailed experimental protocol for the shake-flask method offer a solid foundation for practical application. The logical framework for selecting an appropriate analytical technique further aids in the design of robust solubility studies. As the pharmaceutical industry continues to explore lipid-based formulations, a precise understanding of the solubility of excipients like this compound will remain a critical aspect of successful drug product development.

References

Spectroscopic data of butyl laurate (FTIR, NMR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of Butyl Laurate

This guide provides a detailed overview of the spectroscopic data for this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the characterization of this fatty acid ester.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the long alkyl chains.

Wavenumber (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (asymmetric, CH₂)
~2855StrongC-H stretch (symmetric, CH₂)
~1740Very StrongC=O stretch (ester)[1]
~1465MediumC-H bend (CH₂)
~1170StrongC-O stretch (ester)[1]
NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.06Triplet2H-O-CH ₂-CH₂-CH₂-CH₃
~2.28Triplet2H-C(=O)-CH ₂-CH₂-
~1.62Multiplet2H-O-CH₂-CH ₂-CH₂-CH₃
~1.26Multiplet16H-(CH₂)₈-
~0.92Triplet3H-O-CH₂-CH₂-CH₂-CH
~0.88Triplet3H-CH₂-CH ₃ (laurate chain)

¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~173.9C =O (Ester)[2]
~64.1-O-C H₂-
~34.4-C(=O)-C H₂-
~31.9Alkyl Chain CH₂
~30.7Alkyl Chain CH₂
~29.6Alkyl Chain CH₂
~29.5Alkyl Chain CH₂
~29.3Alkyl Chain CH₂
~29.2Alkyl Chain CH₂
~25.0Alkyl Chain CH₂
~22.7Alkyl Chain CH₂
~19.2-O-CH₂-CH₂-C H₂-CH₃
~13.9-O-CH₂-CH₂-CH₂-C H₃
~14.1-C H₃ (laurate chain)

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample like this compound. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat liquid analysis.[3]

Methodology:

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O vapor.[3]

  • Sample Preparation (Neat Liquid):

    • ATR: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Salt Plates: Place a drop of this compound between two salt plates to create a thin liquid film.

  • Data Acquisition:

    • Place the sample into the spectrometer's sample holder.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to achieve a homogeneous field across the sample, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. Decoupling techniques are often used to simplify the spectrum by removing C-H coupling.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton coupling information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_FTIR Prepare Neat Sample Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR FTIR_Acq FTIR Spectroscopy Prep_FTIR->FTIR_Acq NMR_Acq NMR Spectroscopy (1H, 13C) Prep_NMR->NMR_Acq FTIR_Proc Process FTIR Spectrum (Peak Identification) FTIR_Acq->FTIR_Proc NMR_Proc Process NMR Spectra (Chemical Shift, Integration, Coupling Analysis) NMR_Acq->NMR_Proc Interpretation Combine Spectroscopic Data FTIR_Proc->Interpretation NMR_Proc->Interpretation Structure Confirm this compound Structure Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Analytical Deep Dive: A Technical Guide to the GC-MS of Butyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of butyl laurate. This compound, the butyl ester of dodecanoic acid, is a fatty acid ester with applications in the flavor, fragrance, and cosmetic industries. Its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. This document details the experimental protocols, data interpretation, and key visualizations necessary for a thorough understanding of the GC-MS analysis of this compound.

Quantitative Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a series of specific fragment ions. The relative abundance of these ions is a key quantitative metric for identification. The following table summarizes the most significant ions observed in the mass spectrum of this compound.[1]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Putative Fragment Identity
4399.99[C3H7]+ (Propyl cation) or [CH3CO]+ (Acetyl cation)
5584.80[C4H7]+ (Butenyl cation)
5631.20[C4H8]+• (Butene radical cation)
5749.72[C4H9]+ (Butyl cation)
17153.80[C11H23CO]+ (Lauroyl cation minus C3H7)

Experimental Protocols

A robust and reproducible GC-MS method is essential for the accurate analysis of this compound. The following protocol is a synthesis of established methods for the analysis of fatty acid esters and can be adapted for specific instrumentation and sample matrices.[2][3]

Sample Preparation

For samples where this compound is present in a complex matrix (e.g., cosmetics, food products), a liquid-liquid extraction is typically employed to isolate the analyte.

  • Materials:

    • Sample containing this compound

    • Hexane (or other suitable non-polar solvent, GC grade)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • GC vials with PTFE-lined caps

  • Procedure:

    • Homogenize the sample if it is not a liquid.

    • To a known quantity of the sample, add an equal volume of hexane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the hexane layer.

    • Centrifuge the mixture to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a general guideline for the GC-MS analysis of this compound and may require optimization for specific instruments. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.[4]

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Visualizations

Experimental Workflow

The overall process for the GC-MS analysis of this compound, from sample preparation to data acquisition, is a critical logical flow for any researcher to understand.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Liquid-Liquid Extraction (with Hexane) Sample->Extraction Drying Drying (with Anhydrous Na2SO4) Extraction->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.
Mass Fragmentation Pathway of this compound

Understanding the fragmentation of this compound upon electron ionization is fundamental to its identification. The major fragmentation pathways are illustrated below.

Fragmentation_Pathway cluster_fragments Major Fragments ButylLaurate This compound (m/z 256) CH3(CH2)10CO-O(CH2)3CH3 McLafferty m/z 200 [CH3(CH2)10COOH]+• ButylLaurate->McLafferty McLafferty Rearrangement ButylCation m/z 57 [CH3(CH2)3]+ ButylLaurate->ButylCation α-cleavage ButeneRadical m/z 56 [CH2=CH(CH2)CH3]+• ButylLaurate->ButeneRadical γ-H rearrangement Acylium m/z 199 [CH3(CH2)10CO]+ ButylLaurate->Acylium Loss of Butoxy radical Fragment43 m/z 43 [C3H7]+ ButylCation->Fragment43 Loss of CH2 Fragment171 m/z 171 [CH3(CH2)8CO]+ Acylium->Fragment171 Loss of C2H4

Electron ionization fragmentation of this compound.

References

An In-depth Technical Guide to the Synthesis of Butyl Laurate from Lauric Acid and Butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl laurate, an ester with applications in the pharmaceutical, cosmetic, and food industries. The document details various catalytic methods, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (butyl dodecanoate) is an ester formed from the reaction of lauric acid and butanol.[1][2] It is a colorless to pale yellow liquid with a characteristic fatty or fruity odor.[1][3][4] Due to its low toxicity, it finds use as a flavoring agent, fragrance, solvent, and emulsifier. The synthesis of this compound is a classic example of Fischer esterification, a reaction that can be catalyzed by various means, including enzymatic and chemical catalysts. This guide explores different approaches to optimize this synthesis, focusing on reaction conditions, catalyst efficiency, and product yield.

Catalytic Synthesis of this compound

The esterification of lauric acid with butanol can be achieved through several catalytic routes. The choice of catalyst influences reaction conditions, yield, and environmental impact.

Enzymatic Catalysis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical catalysis. Lipases are commonly employed for this purpose.

  • Rhizopus oryzae Lipase (ROL): Immobilized ROL has been shown to be an effective catalyst for this compound synthesis. Optimal conditions for this enzyme include a butanol to lauric acid molar ratio of 1.2, in the presence of hexane as a solvent. Under these conditions, a conversion yield of up to 90.5% can be achieved within 2 hours. A key advantage of immobilized ROL is its reusability, with studies showing successful reuse for over 25 cycles without a significant drop in conversion yield.

  • Carica papaya Lipase (CPL): Crude CPL is another biocatalyst used for this esterification. The optimal temperature for CPL-catalyzed synthesis is around 55°C.

Chemical Catalysis

Various chemical catalysts can be used for the synthesis of this compound, ranging from traditional mineral acids to solid acid catalysts.

  • Sulfuric Acid: As a strong mineral acid, sulfuric acid is a common catalyst for esterification. High-shear mixing-assisted esterification using sulfuric acid at 60°C has been shown to achieve high conversions of lauric acid in a short reaction time of 12 minutes.

  • Mesoporous Silica-Supported Catalysts: Materials like SBA-15, impregnated with zinc oxide (ZnO) or magnesium oxide (MgO), have been demonstrated to catalyze the esterification of lauric acid with 1-butanol under mild conditions.

  • Heteropolyacids: Tungstophosphoric acid supported on MCM-41 is another effective solid acid catalyst for this reaction.

  • Organotin Catalysts: Dibutyltin dilaurate is a widely used organotin catalyst in various industrial processes, including esterification. It acts as a Lewis acid to activate the carbonyl group of the carboxylic acid.

Quantitative Data on this compound Synthesis

The following tables summarize the quantitative data from various studies on the synthesis of this compound.

CatalystMolar Ratio (Butanol:Lauric Acid)Temperature (°C)Reaction TimeSolventConversion/Yield (%)Reference
Immobilized Rhizopus oryzae Lipase1.2372 hoursHexane90.5
Carica papaya Lipase205524 hoursNone~9.8 (conversion)
Sulfuric Acid136012 minutesNone88.2 - 93.6
Niobium Phosphate----High

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound based on common laboratory practices.

Materials
  • Lauric Acid (reagent grade)

  • n-Butanol (reagent grade)

  • Selected Catalyst (e.g., Immobilized Rhizopus oryzae Lipase, Sulfuric Acid)

  • Solvent (e.g., Hexane, if required)

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

Synthesis Procedure (Enzymatic Catalysis Example)
  • In a round-bottom flask, dissolve lauric acid in a minimal amount of hexane.

  • Add n-butanol to the flask in the desired molar ratio (e.g., 1.2:1 butanol to lauric acid).

  • Add the immobilized Rhizopus oryzae lipase to the reaction mixture (e.g., 550 IU).

  • Equip the flask with a condenser and place it on a magnetic stirrer with a hot plate.

  • Heat the reaction mixture to the optimal temperature (e.g., 37°C) and stir at a constant rate (e.g., 220 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing them using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction reaches completion (e.g., after 2 hours), filter off the immobilized enzyme for reuse.

Purification Procedure
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted lauric acid.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent (hexane) under reduced pressure using a rotary evaporator.

  • The remaining liquid is the crude this compound. For higher purity, fractional distillation under reduced pressure can be performed.

Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of this compound.

Butyl_Laurate_Synthesis lauric_acid Lauric Acid reaction lauric_acid->reaction butanol Butanol butanol->reaction catalyst Catalyst reaction_label Esterification catalyst->reaction_label butyl_laurate This compound water Water reaction->butyl_laurate reaction->water

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow start Start reactants Mix Lauric Acid, Butanol, and Catalyst start->reactants reaction Heat and Stir (e.g., 37°C, 2 hours) reactants->reaction separation Separate Catalyst (Filtration) reaction->separation extraction Work-up with NaHCO3 and Water separation->extraction drying Dry with Anhydrous Sodium Sulfate extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Optional: Distillation evaporation->purification product Pure this compound purification->product

References

The Botanical Presence of Butyl Laurate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide on the natural occurrence, analysis, and biosynthesis of butyl laurate in the plant kingdom, prepared for researchers, scientists, and professionals in drug development.

Introduction

This compound, the ester of butanol and lauric acid, is a volatile organic compound with a fatty, waxy, and slightly floral-fruity aroma. While extensively used as a flavoring and fragrance agent in the food and cosmetic industries, its natural occurrence in plants is a subject of growing interest for researchers exploring novel bioactive compounds and natural product synthesis. This technical guide provides a comprehensive overview of the current knowledge on the presence of this compound in various plant species, detailing quantitative data, experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of this compound in Plants

This compound has been identified as a natural volatile constituent in a variety of plant species, contributing to their characteristic aroma profiles. Its presence has been confirmed in the fruits of several plants, as well as in some processed natural products.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

Plant SpeciesFamilyPlant Part AnalyzedConcentration (% of Extract/Volatiles)Reference(s)
Mandragora autumnalis (Mandrake)SolanaceaeRipe Fruit3.6% (in petroleum ether extract)[1]
Mandragora autumnalis (Mandrake)SolanaceaeRipe Fruit0.72%[2]
Mangifera indica (Mango)AnacardiaceaeFruitPresent (quantification not specified)[3]
Caryota urens (Fish-tail Palm)Arecaceae-Present (quantification not specified)[1]
Malus domestica (Apple)RosaceaeFruitPresent (quantification not specified)[4]

Note: The concentrations reported are based on specific extraction and analysis methods and may vary depending on the plant cultivar, ripeness, and environmental conditions.

The presence of this compound has also been noted in processed natural products such as malt and whiskey, where it likely arises from fermentation and aging processes involving plant-derived precursors.

Experimental Protocols for the Analysis of this compound in Plants

The identification and quantification of this compound in plant matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of this compound and other volatile esters in plant tissues.

Sample Preparation
  • Objective: To prepare a representative sample of the plant material for extraction.

  • Procedure:

    • Collect fresh plant material (e.g., fruit, leaves, flowers).

    • Immediately freeze the material in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Accurately weigh a specific amount of the powdered tissue (e.g., 1-5 grams) for extraction.

Extraction of Volatile Compounds
  • Objective: To isolate this compound and other volatile compounds from the plant matrix.

  • Method: Headspace Solid-Phase Microextraction (HS-SPME)

    • Place the weighed plant powder into a headspace vial.

    • If required, add a saturated solution of NaCl to enhance the release of volatiles.

    • Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Procedure:

    • Injection: Insert the SPME fiber into the hot GC injection port for thermal desorption of the analytes.

    • Separation: Utilize a capillary column (e.g., DB-5ms or HP-5ms) with a suitable temperature program to separate the volatile compounds based on their boiling points and polarity.

      • Example Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.

    • Detection (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum with a reference library (e.g., NIST).

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. An internal standard can be used for more accurate quantification.

Proposed Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves two main stages: the synthesis of its precursors, lauric acid and butanol, and their subsequent esterification.

Biosynthesis of Precursors
  • Lauric Acid (Dodecanoic Acid): Lauric acid is a saturated fatty acid synthesized in the plastids of plant cells through the fatty acid synthesis (FAS) pathway. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction reactions, with the growing acyl chain attached to an acyl carrier protein (ACP).

  • Butanol: The biosynthesis of butanol in plants is less well-defined than that of fatty acids. It is likely derived from amino acid metabolism or the butanoate metabolic pathway.

Esterification

The final step in the formation of this compound is the esterification of lauric acid (or its activated form, lauroyl-CoA) with butanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. The specific AAT responsible for this compound synthesis would exhibit substrate specificity for both lauroyl-CoA and butanol.

Visualizations

Experimental_Workflow_for_Butyl_Laurate_Analysis cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction (HS-SPME) cluster_analysis 3. GC-MS Analysis plant_material Fresh Plant Material freezing Freezing in Liquid Nitrogen plant_material->freezing grinding Grinding to Fine Powder freezing->grinding weighing Weighing grinding->weighing headspace_vial Transfer to Headspace Vial weighing->headspace_vial incubation Incubation headspace_vial->incubation spme_adsorption SPME Fiber Adsorption incubation->spme_adsorption desorption Thermal Desorption in GC Inlet spme_adsorption->desorption Transfer of Adsorbed Volatiles separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of this compound in plant tissues.

Butyl_Laurate_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_esterification Esterification acetyl_coa Acetyl-CoA fas_pathway Fatty Acid Synthesis (FAS) Pathway acetyl_coa->fas_pathway lauric_acid Lauric Acid fas_pathway->lauric_acid lauroyl_coa Lauroyl-CoA lauric_acid->lauroyl_coa Activation amino_acid_metabolism Amino Acid Metabolism / Butanoate Pathway butanol Butanol amino_acid_metabolism->butanol aat_enzyme Alcohol Acyltransferase (AAT) butanol->aat_enzyme lauroyl_coa->aat_enzyme butyl_laurate This compound aat_enzyme->butyl_laurate

Caption: Proposed biosynthetic pathway of this compound in plants.

Conclusion

The natural occurrence of this compound in plants, though not as extensively studied as other volatile esters, presents an intriguing area for further research. The quantitative data available, primarily for Mandragora autumnalis, highlights the potential for significant concentrations in certain species. The established analytical protocols, centered around GC-MS, provide a robust framework for future quantitative studies in other plants like mango, apple, and fishtail palm. Furthermore, understanding the biosynthetic pathway, particularly the role of specific alcohol acyltransferases, could open avenues for metabolic engineering to enhance the production of this and other valuable esters in plants. For drug development professionals, the identification of novel natural sources of this compound and the elucidation of its biosynthesis could lead to the discovery of new enzymatic tools and the development of sustainable production methods for this and structurally related compounds.

References

Unveiling the Toxicological Profile of Butyl Laurate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, the ester of n-butanol and lauric acid, is a fatty acid ester with a history of use in the flavor, fragrance, and cosmetic industries.[1][2][3] For research and development, particularly in drug delivery systems and formulation science, a comprehensive understanding of its toxicological profile is paramount. This technical guide provides an in-depth analysis of the available toxicological data for this compound, focusing on key safety endpoints relevant to research applications. While extensive quantitative data for this compound is not always available in the public domain, this guide synthesizes existing information, outlines standard experimental protocols for key toxicological assessments, and provides a framework for its safe handling and application in a research context.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Anticipated Metabolic Pathway:

It is expected that this compound, upon oral ingestion, would undergo hydrolysis by esterases, primarily in the small intestine, into its constituent components: lauric acid and n-butanol. Both of these substances are endogenous and have well-characterized metabolic fates. Lauric acid, a saturated fatty acid, would be absorbed and enter the fatty acid metabolic pool, undergoing β-oxidation. n-Butanol would be absorbed and metabolized, primarily in the liver, by alcohol dehydrogenase to butyraldehyde, which is then further oxidized to butyric acid, a short-chain fatty acid that enters the Krebs cycle.

This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Lauric Acid Lauric Acid Hydrolysis (Esterases)->Lauric Acid n-Butanol n-Butanol Hydrolysis (Esterases)->n-Butanol Fatty Acid Metabolism (β-oxidation) Fatty Acid Metabolism (β-oxidation) Lauric Acid->Fatty Acid Metabolism (β-oxidation) Alcohol Dehydrogenase Alcohol Dehydrogenase n-Butanol->Alcohol Dehydrogenase Butyraldehyde Butyraldehyde Alcohol Dehydrogenase->Butyraldehyde Aldehyde Dehydrogenase Aldehyde Dehydrogenase Butyraldehyde->Aldehyde Dehydrogenase Butyric Acid Butyric Acid Aldehyde Dehydrogenase->Butyric Acid Krebs Cycle Krebs Cycle Butyric Acid->Krebs Cycle

Anticipated Metabolic Pathway of this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

Data Summary:

EndpointSpeciesRouteValueReference
LD50 (Lethal Dose 50%) Not AvailableOralNot Available
Not AvailableDermalNot Available

While specific LD50 values for this compound are not readily found in the reviewed literature, safety data sheets consistently classify it as not acutely toxic.[4]

Experimental Protocol: Acute Oral Toxicity (OECD 420) - Fixed Dose Procedure

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to identify a dose that causes clear signs of toxicity but not mortality.

start Start dose_selection Select Starting Dose (e.g., 5, 50, 300, 2000 mg/kg) start->dose_selection dosing Administer Single Oral Dose to One Female Rat dose_selection->dosing observation Observe for 14 Days (Clinical signs, mortality) dosing->observation outcome Outcome? observation->outcome toxicity Toxicity Observed outcome->toxicity Yes no_toxicity No Toxicity Observed outcome->no_toxicity No lower_dose Dose Lower Level toxicity->lower_dose higher_dose Dose Higher Level no_toxicity->higher_dose lower_dose->dosing end Determine GHS Category lower_dose->end higher_dose->dosing higher_dose->end

Workflow for OECD 420 Acute Oral Toxicity Test.

Irritation and Sensitization

Skin Irritation

Studies on the skin irritation potential of this compound indicate that it is not a skin irritant.

Data Summary:

TestSpeciesResultsClassificationReference
Acute Dermal Irritation/Corrosion (OECD 404) RabbitNo irritation observedNot irritating
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

start Start animal_prep Prepare Albino Rabbits (Clipping of fur) start->animal_prep application Apply 0.5 mL of this compound to a 6 cm² area of skin animal_prep->application patching Cover with a gauze patch (Semi-occlusive dressing) application->patching exposure 4-hour exposure patching->exposure removal Remove patch and wash skin exposure->removal observation Observe for erythema and edema at 1, 24, 48, and 72 hours removal->observation scoring Score skin reactions (Draize scale) observation->scoring end Classification scoring->end

Workflow for OECD 404 Skin Irritation Test.
Eye Irritation

Data Summary:

TestSpeciesResultsClassificationReference
Acute Eye Irritation/Corrosion (OECD 405) Not AvailableNot AvailableNot Classified
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This study is designed to determine the potential of a substance to produce irritation or damage to the eye.

start Start animal_selection Select healthy albino rabbits start->animal_selection instillation Instill 0.1 mL of this compound into the conjunctival sac of one eye animal_selection->instillation observation Observe corneal opacity, iris lesions, and conjunctival redness/chemosis instillation->observation scoring Score at 1, 24, 48, and 72 hours (and up to 21 days if necessary) observation->scoring end Classification scoring->end start Start strain_selection Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) start->strain_selection treatment Expose bacteria to this compound (with and without metabolic activation - S9) strain_selection->treatment plating Plate on minimal glucose agar medium treatment->plating incubation Incubate for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting analysis Compare with negative and positive controls counting->analysis end Determine Mutagenicity analysis->end

References

Butyl Laurate: A Technical Guide for Life Science Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Butyl laurate, the ester of n-butanol and lauric acid, is a compound with established applications in the cosmetic, food, and manufacturing industries. While its role as a biochemical reagent in life science research is an emerging area, its structural similarity to endogenous fatty acid esters suggests potential for significant biological activity. This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, and exploring its potential applications in cellular and molecular biology. This document is intended for researchers, scientists, and drug development professionals interested in the utility of fatty acid esters as signaling molecules and biochemical tools.

Introduction

This compound (butyl dodecanoate) is a saturated fatty acid ester recognized for its low toxicity and stability.[1] Traditionally used as a flavoring agent, fragrance component, and emollient, its potential as a bioactive molecule is an area of growing interest.[1][2] Fatty acid esters are increasingly recognized for their roles in cellular signaling, acting as modulators of various physiological processes. This guide synthesizes the current knowledge on this compound, providing a foundation for its investigation as a biochemical reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key data for this compound.

PropertyValueReference(s)
Chemical Formula C₁₆H₃₂O₂[2][3]
Molecular Weight 256.42 g/mol
CAS Number 106-18-3
Appearance Colorless to pale yellow liquid
Odor Fatty, fruity, peanut-like
Melting Point -10 °C
Boiling Point 180 °C at 18 mmHg
Density 0.853 - 0.863 g/cm³ at 25 °C
Solubility Insoluble in water; soluble in most organic solvents
LogP 6.51

Potential Biological Activities and Applications in Life Science Research

While direct studies on the specific biological activities of this compound as a biochemical reagent are limited, the activities of its parent molecule, lauric acid, and other laurate esters provide a basis for hypothesizing its potential roles.

Antimicrobial Properties

Lauric acid is well-documented for its antimicrobial properties, particularly against Gram-positive bacteria. Several laurate esters have also demonstrated antimicrobial efficacy. For instance, monolaurin, sucrose monolaurate, and erythorbyl laurate have shown bacteriostatic and bactericidal effects against Staphylococcus aureus and Listeria monocytogenes. However, simple esters like methyl laurate and ethyl laurate have shown a lack of significant activity against S. aureus. The antimicrobial potential of this compound remains to be quantitatively determined.

The following table presents minimum inhibitory concentration (MIC) values for lauric acid and various laurate esters against common bacterial strains, providing a comparative context for potential future studies on this compound.

CompoundTest OrganismMIC (mM)Reference(s)
MonolaurinListeria monocytogenes0.1
Sucrose monolaurateListeria monocytogenes0.4
Erythorbyl laurateListeria monocytogenes0.6
MonolaurinStaphylococcus aureus0.2 - 0.4
Sucrose monolaurateStaphylococcus aureus0.2 - 0.4
Erythorbyl laurateStaphylococcus aureus0.2 - 0.4
Anti-inflammatory Activity

Fatty acids and their esters are known to modulate inflammatory signaling pathways. A potential mechanism for the anti-inflammatory effects of dodecanoate esters is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. While quantitative data on the anti-inflammatory activity of this compound is not currently available, this represents a promising area for future investigation.

The proposed mechanism of action for the anti-inflammatory effects of dodecanoate esters is depicted in the following diagram:

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Butyl_Laurate This compound (Hypothesized) Butyl_Laurate->COX2 Inhibition

Hypothesized Anti-inflammatory Pathway of this compound.
Role in Cellular Signaling

Fatty acid esters can act as signaling molecules by interacting with specific cellular receptors. While direct evidence for this compound is not available, lauric acid is a known agonist for G-protein coupled receptors GPR40 and GPR120, which are involved in various metabolic processes. It is plausible that this compound, after cellular uptake and hydrolysis to lauric acid, could indirectly modulate these pathways.

The following diagram illustrates the potential involvement of this compound in cellular signaling following its conversion to lauric acid.

G cluster_0 Potential Signaling Cascade Butyl_Laurate_ext This compound (Extracellular) Butyl_Laurate_int This compound (Intracellular) Butyl_Laurate_ext->Butyl_Laurate_int Cellular Uptake Cell_Membrane Cell Membrane Lauric_Acid Lauric Acid Butyl_Laurate_int->Lauric_Acid Hydrolysis Esterase Esterase Esterase->Lauric_Acid GPR40_120 GPR40 / GPR120 Lauric_Acid->GPR40_120 Activation Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) GPR40_120->Downstream_Signaling

Potential Cellular Signaling Pathway Involving this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a biochemical reagent are not widely published. However, based on methodologies for similar compounds, the following general protocols can be adapted.

General Stock Solution Preparation

Due to its lipophilic nature, this compound is insoluble in aqueous media.

  • Prepare a high-concentration stock solution of this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

  • Ensure the final concentration of the organic solvent in the culture medium is below the threshold of toxicity for the specific cell line being used (typically <0.5% v/v).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria without this compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

The general workflow for determining the MIC is as follows:

G Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Safety and Handling

This compound is generally considered to have low toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined that there is "no safety concern at current levels of intake when used as a flavouring agent". However, as with any chemical reagent, appropriate safety precautions should be taken.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound presents an intriguing, yet underexplored, opportunity for life science research. Its physicochemical properties and the known biological activities of related laurate esters suggest its potential as a modulator of antimicrobial and anti-inflammatory pathways. Further research is required to elucidate its specific mechanisms of action, quantify its biological effects, and establish standardized protocols for its use as a biochemical reagent. This guide provides a foundational resource to stimulate and support such investigations.

References

Methodological & Application

Application Notes and Protocols: Lipase-Catalyzed Esterification of Lauric Acid with Butanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of butyl laurate, an ester with significant applications in the food, cosmetic, and pharmaceutical industries, is increasingly being performed using enzymatic methods.[1] Lipase-catalyzed esterification offers a green and sustainable alternative to traditional chemical synthesis, providing high specificity, milder reaction conditions, and reduced byproduct formation. This document provides detailed application notes and protocols for the lipase-catalyzed esterification of lauric acid with butanol, focusing on key reaction parameters, experimental methodologies, and data analysis.

General Principles of Lipase-Catalyzed Esterification

Lipases, a class of hydrolases, can effectively catalyze esterification reactions in non-aqueous or micro-aqueous environments.[2] The catalytic mechanism for esterification typically follows a Ping-Pong Bi-Bi kinetic model.[2] This process involves two main stages:

  • Acylation: The lipase reacts with the acyl donor (lauric acid) to form a stable acyl-enzyme intermediate, releasing a water molecule.

  • Nucleophilic Attack: The alcohol (butanol) then acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of the ester (this compound) and the regeneration of the free enzyme.

The overall reaction is reversible, and the removal of water produced during the reaction can shift the equilibrium towards ester synthesis.

G cluster_acylation Acylation Step cluster_deacylation Deacylation Step E Free Lipase (E) E_LA Enzyme-Substrate Complex (E-A) E->E_LA LA Lauric Acid (A) LA->E_LA + EA_int Acyl-Enzyme Intermediate (E-A') E_LA->EA_int Acylation H2O Water (P) EA_int->H2O Release E_Butanol Intermediate Complex (E-A'-B) EA_int->E_Butanol Binding Butanol Butanol (B) Butanol->E_Butanol + E_Regen Free Lipase (E) E_Butanol->E_Regen Release BL This compound (Q) E_Butanol->BL Release E_Regen->E Regeneration G prep 1. Reagent Preparation - Lauric Acid - Butanol - Solvent - Buffer (optional) react 2. Reaction Setup Add reagents and lipase to reaction vessel prep->react incubate 3. Incubation Control Temperature, Agitation, and Time react->incubate sample 4. Sampling & Quenching Withdraw aliquots at intervals Stop reaction (e.g., add ethanol) incubate->sample separate 5. Biocatalyst Separation Filter or centrifuge to remove immobilized enzyme sample->separate separate->react Enzyme Reuse analyze 6. Product Analysis Titration (acid content) or Chromatography (GC) separate->analyze data 7. Data Processing Calculate Conversion Yield and Reaction Rate analyze->data

References

Application Note: Enzymatic Production of Butyl Laurate in a Solvent-Free System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl laurate is a fatty acid ester with applications as a flavoring agent, emollient in cosmetics, and as a plasticizer.[1][2] Traditional chemical synthesis often requires high temperatures and harsh catalysts. The enzymatic synthesis of this compound, particularly in a solvent-free system, presents a green and efficient alternative. This approach utilizes lipases to catalyze the esterification of lauric acid and 1-butanol under mild conditions, minimizing waste and energy consumption. This document provides detailed protocols and compiled data for the lipase-catalyzed production of this compound in a solvent-free environment.

Principle of the Reaction

The synthesis involves the direct esterification of lauric acid (a C12 fatty acid) with 1-butanol. An immobilized lipase serves as the biocatalyst. The reaction is reversible, and the removal of water, a byproduct, can shift the equilibrium towards the formation of the ester, thereby increasing the conversion yield. The absence of a solvent simplifies downstream processing and reduces the environmental impact of the process.

// Edges lauric_acid -> lipase [dir=none, color="#202124"]; butanol -> lipase [dir=none, color="#202124"]; lipase -> butyl_laurate [label=" Esterification", color="#202124"]; lipase -> water [label=" Byproduct", color="#202124"];

// Invisible nodes for layout {rank=same; lauric_acid; butanol;} {rank=same; butyl_laurate; water;} }

Caption: Lipase-catalyzed esterification of lauric acid and 1-butanol.

Data Presentation

The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase and various reaction parameters.

Table 1: Performance of Different Lipases in Ester Synthesis in Solvent-Free Systems

Lipase Source Immobilization Support/Form Optimal Temperature (°C) Substrate Molar Ratio (Alcohol:Acid) Conversion Yield (%) Reference
Mucor javanicus Chrysotile N/A N/A 97% (after 48h) [3]
Rhizopus oryzae Silica Aerogel N/A 1.2:1 90.5% [3]
Candida antarctica (Novozym 435) Macroporous Acrylic Resin 60 15:1 (for Isopropyl Laurate) 91% [4]
Rhizomucor miehei (Lipozyme IM-77) Duolite ES-562 58.2 N/A ~70%

| Carica papaya lipase (CPL) | Crude Preparation | 55 | 20:1 | 20% (after 70h) | |

Table 2: Influence of Key Reaction Parameters on Ester Synthesis

Parameter Range Studied Optimal Value Effect on Conversion Reference
Temperature 45 - 85°C 58.2°C Conversion increases with temperature up to an optimum, beyond which enzyme denaturation can occur.
Enzyme Loading 1% - 4% (w/w) 4% (w/w) Higher enzyme concentration generally leads to a faster reaction rate and higher conversion.
Substrate Molar Ratio 1.2:1 - 5:1 (Butanol:Lauric Acid) 1.2:1 Excess alcohol can increase the reaction rate, but a very high excess may inhibit the enzyme.
Reaction Time 10 - 50 min 40.6 min Conversion increases with time until equilibrium is reached.

| Water Removal | N/A | N/A | Removing the byproduct water can increase the final yield from ~75% to over 95%. | |

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of this compound. Researchers should optimize conditions based on their specific enzyme and equipment.

// Nodes A [label="1. Substrate Preparation\nMix Lauric Acid and 1-Butanol\nin a stoppered flask."]; B [label="2. Reaction Setup\nAdd immobilized lipase.\nPlace in a temperature-controlled shaker."]; C [label="3. Enzymatic Reaction\nIncubate at optimal temperature\n(e.g., 55-65°C) with agitation (e.g., 200 rpm)."]; D [label="4. Reaction Monitoring\nWithdraw aliquots at time intervals.\nAnalyze for acid value via titration."]; E [label="5. Enzyme Separation\nStop reaction by filtering or\ncentrifuging to remove the immobilized enzyme."]; F [label="6. Product Analysis\nAnalyze the final product for purity\nand yield using Gas Chromatography (GC)."];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> C [label=" Continue reaction", style=dashed, color="#EA4335", fontsize=10]; D -> E [label=" Equilibrium reached", style=solid, color="#34A853", fontsize=10]; E -> F [color="#4285F4"]; }

Caption: General workflow for enzymatic synthesis of this compound.

Protocol 1: Batch Synthesis of this compound in a Solvent-Free System

1. Materials and Reagents:

  • Lauric Acid (≥98% purity)

  • 1-Butanol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym® 435 or Lipozyme® RM IM)

  • Stoppered flasks (e.g., 100 mL Erlenmeyer flasks)

  • Temperature-controlled orbital shaker/incubator

  • Filtration setup or centrifuge to recover the enzyme

2. Procedure:

  • Pre-heat the temperature-controlled shaker to the desired reaction temperature (e.g., 60°C).

  • In a 100 mL stoppered flask, add lauric acid and 1-butanol. A common starting point is a 1:1 or 1:2 molar ratio. For example, add 20.0 g of lauric acid (0.1 mol) and 14.8 g of 1-butanol (0.2 mol).

  • Place the flask in the shaker for 10-15 minutes to allow the lauric acid to melt and mix with the butanol, creating a homogenous liquid phase.

  • Add the immobilized lipase to the reaction mixture. The amount is typically based on the total weight of the substrates (e.g., 1-5% w/w). For a 34.8 g substrate mixture, this would be 0.35 g to 1.74 g of enzyme.

  • Ensure the flask is tightly sealed to prevent the evaporation of butanol and start the agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small samples at regular intervals (e.g., every hour) for analysis as described in Protocol 2.

  • Once the reaction reaches equilibrium (i.e., the acid value remains constant), stop the reaction.

  • Separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a non-polar solvent like hexane and dried for potential reuse.

  • The remaining liquid is the crude this compound product, which can be further purified if necessary.

Protocol 2: Analysis of Reaction Conversion by Titration

This protocol determines the remaining amount of lauric acid to calculate the conversion percentage.

1. Materials and Reagents:

  • Ethanol/Acetone mixture (1:1 v/v), neutralized

  • Phenolphthalein indicator solution

  • Standardized 0.1 M potassium hydroxide (KOH) solution

  • Burette, flasks, and magnetic stirrer

2. Procedure:

  • Accurately weigh a small amount of the reaction mixture (e.g., 0.1-0.2 g) into a 50 mL flask.

  • Add 10 mL of the neutralized ethanol/acetone mixture to dissolve the sample.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M KOH solution until a persistent faint pink color is observed.

  • Record the volume of KOH used.

  • Calculate the Acid Value (AV) using the formula:

    • AV (mg KOH/g) = (V × N × 56.1) / W

      • Where: V = volume of KOH (mL), N = normality of KOH, W = weight of the sample (g).

  • Calculate the conversion of lauric acid using the formula:

    • Conversion (%) = [(AV_initial - AV_time_t) / AV_initial] × 100

      • Where: AV_initial is the acid value at t=0, and AV_time_t is the acid value at a given time.

Protocol 3: Product Confirmation by Gas Chromatography (GC)

GC analysis is used to confirm the presence of this compound and quantify the final yield more accurately.

1. Equipment and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5 or equivalent).

2. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: Start at 90°C for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL (sample diluted in a suitable solvent like hexane).

3. Procedure:

  • Prepare a standard solution of pure this compound to determine its retention time.

  • Prepare standards of lauric acid and 1-butanol to identify their retention times.

  • Dilute a sample of the final reaction mixture in hexane (e.g., 1:100).

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to lauric acid, 1-butanol, and this compound based on their retention times.

  • Quantify the amount of each component by comparing peak areas to a calibration curve or using an internal standard method. This allows for a precise calculation of the final product yield.

References

Application Notes and Protocols for Butyl Laurate Synthesis Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of butyl laurate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, utilizing immobilized lipase as a biocatalyst. The use of immobilized enzymes offers significant advantages, including enhanced stability, reusability, and simplified product purification, making it a sustainable and efficient alternative to conventional chemical synthesis.

Introduction

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments.[1] In non-aqueous media, their catalytic activity can be reversed to synthesize esters through esterification or transesterification reactions.[1] Immobilization of lipases on solid supports enhances their stability in organic solvents and at higher temperatures, allows for easy separation from the reaction mixture, and enables their repeated use, thereby reducing process costs.[2]

This document outlines the key parameters, experimental protocols, and expected outcomes for the synthesis of this compound from lauric acid and butanol, catalyzed by immobilized lipase.

Key Experimental Parameters and Data Summary

The efficiency of this compound synthesis is influenced by several factors, including the choice of lipase, immobilization support, and reaction conditions. A summary of quantitative data from various studies is presented below for easy comparison.

Table 1: Comparison of Different Immobilized Lipase Systems for this compound Synthesis

Lipase SourceImmobilization SupportButanol/Lauric Acid Molar RatioTemperature (°C)SolventConversion Yield (%)Reusability (Cycles)Reference
Rhizopus oryzaeSilica Aerogel1.237Hexane90.526[3][4]
Mucor javanicusChrysotileNot SpecifiedNot SpecifiedNot Specified97Not Specified
Candida rugosaChrysotileNot SpecifiedNot SpecifiedNot Specified68Not Specified
Rhizopus oryzaeChrysotileNot SpecifiedNot SpecifiedNot Specified56Not Specified
Carica papayaNone (Crude)Not Specified55Solvent-freeNot SpecifiedNot Specified
Mucor miehei (Lipozyme™)Anion-exchange ResinNot Specified>40Not SpecifiedNot SpecifiedNot Specified

Table 2: Influence of Reaction Conditions on this compound Synthesis using Rhizopus oryzae Lipase Immobilized on Silica Aerogel

ParameterRange StudiedOptimal ValueEffect on YieldReference
Butanol/Lauric Acid Molar Ratio1.2 - 51.2Yield decreases with increasing ratio
Lipase Amount (IU)100 - 700550Yield increases with increasing amount
Hexane Volume (mL)3 - 93Yield decreases with increasing volume

Experimental Protocols

Protocol 1: Immobilization of Lipase on Magnetic Nanoparticles

This protocol describes the covalent immobilization of lipase onto citric acid-coated magnetic nanoparticles (MNPs), a method that allows for easy recovery of the biocatalyst using an external magnet.

Materials:

  • Ferric chloride (FeCl₃)

  • Ferrous chloride (FeCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Citric acid

  • Lipase (e.g., from Staphylococcus epidermidis)

  • Phosphate buffer (pH 7.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Synthesis of Magnetic Nanoparticles (MNPs):

    • Prepare aqueous solutions of FeCl₃ and FeCl₂.

    • Co-precipitate the iron ions by adding NH₄OH dropwise with vigorous stirring to form Fe₃O₄ nanoparticles.

    • Wash the resulting MNPs multiple times with deionized water until the supernatant is neutral.

  • Citric Acid Coating:

    • Disperse the MNPs in a citric acid solution.

    • Heat the mixture with stirring to facilitate the coating of citric acid onto the MNP surface.

    • Wash the citric acid-coated MNPs (Cit-MNPs) with deionized water to remove excess citric acid.

  • Lipase Immobilization:

    • Activate the carboxyl groups on the Cit-MNPs using EDC and NHS in a phosphate buffer (pH 7.0).

    • Add the lipase solution to the activated Cit-MNPs.

    • Incubate the mixture under gentle agitation to allow for covalent bond formation between the lipase and the support.

    • Separate the lipase-immobilized MNPs using a magnet and wash with phosphate buffer to remove unbound enzyme. The immobilization efficiency can be determined by measuring the protein concentration in the supernatant before and after immobilization.

Protocol 2: Synthesis of this compound via Esterification

This protocol details the enzymatic synthesis of this compound using immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Rhizopus oryzae on silica aerogel or lipase on MNPs)

  • Lauric acid

  • n-Butanol

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Screw-capped flasks

Procedure:

  • Reaction Setup:

    • In a screw-capped flask, dissolve lauric acid in the desired volume of hexane.

    • Add n-butanol to achieve the desired molar ratio (e.g., 1.2 butanol/lauric acid).

    • Add the immobilized lipase to the reaction mixture (e.g., 550 IU).

    • (Optional) Add molecular sieves to the mixture to remove the water produced during the reaction, which can drive the equilibrium towards product formation.

  • Reaction Conditions:

    • Incubate the flask in a shaking incubator at the optimal temperature (e.g., 37°C) and agitation speed (e.g., 220 rpm).

    • Monitor the reaction progress by taking samples at different time intervals and analyzing them for the conversion of lauric acid or the formation of this compound using techniques such as gas chromatography (GC) or titration of the remaining acid.

  • Product Recovery and Catalyst Reuse:

    • After the reaction reaches the desired conversion, separate the immobilized lipase from the reaction mixture by filtration or, in the case of magnetic supports, by using an external magnet.

    • Wash the recovered biocatalyst with a suitable solvent (e.g., hexane) to remove any residual substrates or products.

    • The biocatalyst can then be dried and reused for subsequent reaction cycles.

    • The liquid phase containing this compound can be further purified, for example, by distillation to remove the solvent and any unreacted substrates.

Visualized Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

experimental_workflow cluster_immobilization Lipase Immobilization cluster_synthesis This compound Synthesis cluster_purification Purification lipase Lipase Solution immobilization Immobilization (Adsorption/Covalent Bonding) lipase->immobilization support Support Material (e.g., Silica, MNPs) activation Support Activation (if required) support->activation activation->immobilization washing_immob Washing & Drying immobilization->washing_immob immobilized_lipase Immobilized Lipase washing_immob->immobilized_lipase reaction Esterification Reaction immobilized_lipase->reaction lauric_acid Lauric Acid lauric_acid->reaction butanol n-Butanol butanol->reaction solvent Organic Solvent (e.g., Hexane) solvent->reaction separation Catalyst Separation (Filtration/Magnetic) reaction->separation separation->immobilized_lipase Recycle product_mixture Product Mixture separation->product_mixture distillation Solvent Evaporation/ Distillation product_mixture->distillation butyl_laurate Pure this compound distillation->butyl_laurate

Caption: Experimental workflow for this compound synthesis.

lipase_mechanism lipase Lipase-Ser-OH acyl_enzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-C=O-R) lipase->acyl_enzyme + Lauric Acid lauric_acid Lauric Acid (R-COOH) lauric_acid->acyl_enzyme butanol Butanol (R'-OH) butyl_laurate This compound (R-COO-R') butanol->butyl_laurate acyl_enzyme->lipase + H₂O acyl_enzyme->butyl_laurate + Butanol water1 H₂O butyl_laurate->acyl_enzyme + H₂O water2 H₂O

Caption: Ping-pong bi-bi mechanism for lipase-catalyzed esterification.

Stability and Reusability

A key advantage of using immobilized lipase is its enhanced stability and potential for reuse over multiple reaction cycles. Studies have shown that immobilized lipases can maintain a significant portion of their initial activity after numerous uses. For instance, Rhizopus oryzae lipase immobilized on silica aerogel was successfully reused for 26 cycles without a significant loss in the conversion yield of this compound. Similarly, lipase immobilized on eggshells for butyl butyrate synthesis retained 50% of its initial activity after 31 cycles. The stability of an immobilized enzyme is often improved across a wider range of pH and temperatures compared to its free counterpart. This robustness is crucial for developing economically viable and sustainable industrial processes.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase presents a highly efficient and environmentally friendly alternative to traditional chemical methods. By optimizing key parameters such as the choice of lipase, support material, substrate molar ratio, and reaction temperature, high conversion yields can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and implement robust biocatalytic processes for the production of high-value esters. The excellent reusability of immobilized lipases further underscores their potential for industrial-scale applications.

References

Application of Butyl Laurate in Polymer Electrolytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of butyl laurate as a plasticizer in poly(methyl methacrylate) (PMMA)-based polymer electrolytes for potential use in lithium-ion batteries and other electrochemical devices.

Introduction

Polymer electrolytes are a promising alternative to traditional liquid electrolytes in electrochemical devices, offering improved safety by mitigating the risks of leakage and flammability. However, solid polymer electrolytes often suffer from low ionic conductivity at ambient temperatures. Poly(methyl methacrylate) (PMMA) is a common polymer host for these electrolytes, but it is inherently brittle and exhibits low ionic conductivity.[1][2] To overcome these limitations, plasticizers are incorporated into the polymer matrix.

This compound (C₁₆H₃₂O₂), the butyl ester of lauric acid, is a non-toxic, organic compound that can be employed as a plasticizer in PMMA-based polymer electrolytes.[1][3][4] Its primary function is to enhance the ionic conductivity of the electrolyte by increasing the amorphous phase of the polymer matrix, which facilitates greater segmental motion of the polymer chains and, consequently, higher mobility of charge carriers. The addition of this compound can improve the flexibility and reduce the crystallinity of the PMMA electrolyte.

Mechanism of Action

The incorporation of this compound as a plasticizer in a PMMA-lithium salt polymer electrolyte enhances ionic conductivity through several mechanisms:

  • Increased Amorphous Content: this compound molecules intercalate between the PMMA polymer chains, disrupting the crystalline structure and increasing the overall amorphous content of the electrolyte. This creates more pathways for ion transport.

  • Enhanced Polymer Segmental Motion: The presence of the plasticizer reduces the intermolecular forces between polymer chains, lowering the glass transition temperature (Tg) and allowing for more flexible segmental motion. This motion aids in the diffusion of lithium ions through the polymer matrix.

  • Improved Salt Dissociation: The ester groups in this compound can help to solvate the lithium cations, promoting the dissociation of the lithium salt and increasing the concentration of mobile charge carriers.

Below is a diagram illustrating the proposed mechanism of this compound in a PMMA-based polymer electrolyte.

G Mechanism of this compound in PMMA Polymer Electrolyte cluster_0 PMMA-Li Salt Matrix cluster_1 Addition of this compound cluster_2 Resulting Plasticized Electrolyte PMMA_Chains PMMA Polymer Chains Li_Salt Lithium Salt (e.g., LiBF₄) PMMA_Chains->Li_Salt Strong Interaction (Low Mobility) Increased_Amorphous Increased Amorphous Phase PMMA_Chains->Increased_Amorphous Leads to Enhanced_Mobility Enhanced Li⁺ Mobility Li_Salt->Enhanced_Mobility Increased Dissociation Butyl_Laurate This compound (Plasticizer) Butyl_Laurate->PMMA_Chains Intercalates & Disrupts Crystalline Structure Reduced_Tg Lower Glass Transition Temp. Increased_Amorphous->Reduced_Tg Results in Reduced_Tg->Enhanced_Mobility Improved_Conductivity Higher Ionic Conductivity Enhanced_Mobility->Improved_Conductivity

Caption: Mechanism of this compound as a plasticizer.

Quantitative Data

The following tables summarize representative quantitative data for PMMA-based polymer electrolytes plasticized with butyl esters. It is important to note that specific data for this compound is not extensively available in the reviewed literature; therefore, the data presented for ionic conductivity is based on a similar butyl ester (butyl palmitate, PP) to provide an expected performance range.

Table 1: Ionic Conductivity of PMMA-LiBF₄ Electrolyte with Varying Butyl Ester Concentration

Plasticizer Concentration (wt.%)Room Temperature Ionic Conductivity (S/cm)Ionic Conductivity at 80°C (S/cm)
1Data not availableData not available
3Data not availableData not available
53.21 x 10⁻⁵2.02 x 10⁻⁴
7Data not availableData not available

Table 2: Electrochemical Properties of Butyl Ester Plasticized PMMA Electrolyte

PropertyValue
Electrochemical Stability Window~4.0 V
Lithium-Ion Transference Number (t+)0.2 - 0.4 (Typical range for similar systems)

Experimental Protocols

The following are detailed protocols for the preparation and characterization of PMMA-based polymer electrolytes plasticized with this compound. These protocols are based on the solvent casting technique, a common method for preparing polymer electrolyte films.

Protocol for Preparation of this compound Plasticized PMMA Electrolyte

This protocol describes the preparation of a free-standing polymer electrolyte film using the solvent casting method.

Materials:

  • Poly(methyl methacrylate) (PMMA)

  • Lithium tetrafluoroborate (LiBF₄) or other suitable lithium salt

  • This compound

  • Tetrahydrofuran (THF) or Acetone (analytical grade)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Petri dishes

  • Vacuum oven

  • Glovebox with an argon atmosphere

Procedure:

  • Drying of Materials: Dry the PMMA at 60°C and the LiBF₄ at 100°C in a vacuum oven for 24 hours before use to remove any moisture.

  • Preparation of Polymer Solution:

    • In a glovebox, dissolve a predetermined amount of PMMA in THF (or acetone) in a glass vial.

    • Stir the mixture vigorously using a magnetic stirrer for several hours at room temperature until the PMMA is completely dissolved and a homogenous solution is formed.

  • Addition of Lithium Salt and Plasticizer:

    • Add the desired amount of LiBF₄ to the polymer solution and continue stirring until the salt is fully dissolved.

    • Introduce the desired weight percentage of this compound to the mixture.

    • Continue stirring the final mixture for at least 24 hours to ensure homogeneity.

  • Solvent Casting:

    • Pour the resulting viscous solution into a flat-bottomed Petri dish.

    • Allow the solvent to evaporate slowly inside the glovebox at room temperature for approximately 24 hours.

  • Final Drying:

    • Transfer the Petri dish containing the cast film to a vacuum oven.

    • Dry the film at a slightly elevated temperature (e.g., 50°C) under vacuum for at least 48 hours to remove any residual solvent.

  • Film Storage: Once completely dry, peel the free-standing polymer electrolyte film from the Petri dish and store it in the glovebox to prevent moisture contamination.

G Workflow for Polymer Electrolyte Preparation Start Start Dry_Materials Dry PMMA and LiBF₄ in Vacuum Oven Start->Dry_Materials Dissolve_PMMA Dissolve PMMA in Solvent (e.g., THF) Dry_Materials->Dissolve_PMMA Add_Salt_Plasticizer Add LiBF₄ and this compound Dissolve_PMMA->Add_Salt_Plasticizer Stir_Mixture Stir for 24h for Homogeneity Add_Salt_Plasticizer->Stir_Mixture Solvent_Cast Cast Solution into Petri Dish Stir_Mixture->Solvent_Cast Evaporate_Solvent Slow Evaporation at RT Solvent_Cast->Evaporate_Solvent Vacuum_Dry Dry Film in Vacuum Oven Evaporate_Solvent->Vacuum_Dry Store_Film Store Film in Glovebox Vacuum_Dry->Store_Film End End Store_Film->End

Caption: Solvent casting workflow for electrolyte preparation.

Protocol for Electrochemical Characterization

4.2.1. Ionic Conductivity Measurement

Ionic conductivity is determined using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

  • Electrochemical workstation with a frequency response analyzer

  • Temperature-controlled chamber

  • Swagelok-type cell or coin cell

  • Stainless steel blocking electrodes

Procedure:

  • Cut a circular piece of the prepared polymer electrolyte film.

  • Measure the thickness of the film using a micrometer.

  • Sandwich the electrolyte film between two stainless steel blocking electrodes in a Swagelok-type or coin cell inside a glovebox.

  • Place the cell in a temperature-controlled chamber.

  • Perform EIS measurements over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A) where 'l' is the thickness of the electrolyte film and 'A' is the electrode area.

  • Repeat the measurement at various temperatures to study the temperature dependence of ionic conductivity.

4.2.2. Electrochemical Stability Window (ESW) Measurement

The ESW is determined by Linear Sweep Voltammetry (LSV).

Equipment:

  • Electrochemical workstation

  • Swagelok-type cell or coin cell

  • Lithium metal electrode (as the reference and counter electrode)

  • Stainless steel electrode (as the working electrode)

Procedure:

  • Assemble a cell in the configuration: Stainless Steel | Polymer Electrolyte | Lithium Metal.

  • Perform LSV by scanning the potential from the open-circuit voltage to a higher potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • The electrochemical stability window is determined by the voltage at which a sharp increase in current is observed, indicating the decomposition of the electrolyte.

4.2.3. Lithium-Ion Transference Number (t+) Measurement

The transference number can be determined using a combination of AC impedance and DC chronoamperometry, based on the Bruce-Vincent method.

Equipment:

  • Electrochemical workstation

  • Swagelok-type cell or coin cell

  • Two lithium metal electrodes

Procedure:

  • Assemble a symmetric cell: Lithium Metal | Polymer Electrolyte | Lithium Metal.

  • Measure the initial impedance of the cell using EIS to determine the initial bulk and interfacial resistances (R₀).

  • Apply a small DC polarization voltage (ΔV, e.g., 10 mV) across the cell and record the current as a function of time until a steady-state current (Iₛₛ) is reached. The initial current (I₀) is recorded at the beginning of the polarization.

  • Measure the final impedance of the cell after polarization to determine the steady-state bulk and interfacial resistances (Rₛₛ).

  • The lithium-ion transference number (t+) is calculated using the following equation: t+ = Iₛₛ * (ΔV - I₀ * R₀) / (I₀ * (ΔV - Iₛₛ * Rₛₛ))

Conclusion

This compound serves as a viable, non-toxic plasticizer for enhancing the ionic conductivity of PMMA-based polymer electrolytes. By increasing the amorphous nature of the polymer matrix, it facilitates ion transport, a critical factor for the performance of solid-state electrochemical devices. The protocols outlined in this document provide a framework for the preparation and characterization of these promising electrolyte materials. Further research is encouraged to fully quantify the electrochemical properties of this compound-plasticized electrolytes and to evaluate their performance in full-cell configurations.

References

Application Notes and Protocols: Butyl Laurate as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, a fatty acid ester, is a significant contributor to the flavor profiles of numerous food products.[1][2] Characterized by its fruity, waxy, and soapy aroma, it is utilized in the food industry as a flavoring agent.[1] This document provides detailed application notes and protocols for the utilization of this compound in food science research, covering its physicochemical properties, sensory evaluation, and instrumental analysis. This compound is generally recognized as safe (GRAS) by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), ensuring its suitability for use in food products at specified levels.[3][4]

Physicochemical Properties

A comprehensive understanding of this compound's physicochemical properties is essential for its effective application in food systems.

PropertyValueSource
Synonyms Butyl dodecanoate, Lauric acid butyl ester
FEMA Number 2206
JECFA Number 181
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, waxy, soapy
Boiling Point 297.9 °C at 760 mmHg
Solubility Soluble in most organic solvents; insoluble in water.
LogP (o/w) 6.5

Applications in Food Products

This compound is incorporated into a variety of food products to impart or enhance fruity and fatty flavor notes. The following table summarizes its typical usage levels in different food categories.

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Baked Goods1.040.0
Beverages (non-alcoholic)0.43.0
Hard Candy-17.0
Frozen Dairy-0.6
Fruit Ices-0.6

(Source: The Good Scents Company)

Experimental Protocols

Sensory Evaluation

1. Determination of Sensory Threshold (ASTM E679-19)

This protocol outlines the procedure for determining the detection threshold of this compound in a specific food matrix using the ascending forced-choice method.

  • Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

  • Materials:

    • This compound (food grade)

    • Ethanol (food grade, as a solvent)

    • Deionized water or the specific food matrix (e.g., milk, fruit juice)

    • Glass vials with screw caps

    • Pipettes and volumetric flasks

  • Procedure:

    • Panelist Selection: Recruit and screen a panel of at least 20-30 individuals for their sensory acuity.

    • Sample Preparation:

      • Prepare a stock solution of this compound in ethanol.

      • Create a series of dilutions in the food matrix, starting from a concentration well below the expected threshold and increasing in geometric steps (e.g., 1:2 or 1:3 dilutions).

    • Testing Protocol (Triangle Test):

      • Present panelists with three samples: two are identical (blanks), and one contains the diluted this compound.

      • Ask panelists to identify the "odd" sample.

      • The threshold is determined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.

    • Data Analysis: Analyze the results using statistical methods appropriate for threshold determination, such as the Best Estimate Threshold (BET) method.

2. Descriptive Sensory Analysis

This protocol describes how to characterize the flavor profile of this compound.

  • Objective: To identify and quantify the specific sensory attributes of this compound.

  • Procedure:

    • Panel Training: Train a panel of 8-12 individuals to recognize and rate the intensity of various aroma and flavor attributes (e.g., fruity, waxy, soapy, fatty, sweet). Use reference standards for each attribute.

    • Sample Evaluation: Provide panelists with samples of the food matrix containing a known concentration of this compound.

    • Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

    • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute intensities.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound in a food matrix using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

  • Objective: To identify and quantify the concentration of this compound in a food sample.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • SPME autosampler

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Sample Preparation (for a dairy matrix):

    • Weigh 5 g of the sample into a 20 mL headspace vial.

    • Add an internal standard (e.g., ethyl nonanoate).

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 min

    • Extraction Time: 30 min

    • Desorption Temperature: 250°C

    • Desorption Time: 5 min

  • GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Quantification: Create a calibration curve using standard solutions of this compound in the same matrix.

Signaling Pathways for this compound Perception

The perception of this compound is a complex process involving both the olfactory (smell) and gustatory (taste) systems. As a fatty acid ester, its perception is mediated by specific G-protein coupled receptors (GPCRs).

Olfactory Pathway

The aroma of this compound is detected by olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity.

Olfactory_Pathway BL This compound (Odorant) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron BL->OR Binds to Golf G-protein (Gαolf) Activation OR->Golf AC Adenylyl Cyclase (AC) Activation Golf->AC cAMP Increased intracellular cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->CNG Depolarization Neuron Depolarization CNG->Depolarization Influx of Na+ and Ca2+ Signal Signal to Olfactory Bulb Depolarization->Signal

Olfactory signal transduction pathway for this compound.
Gustatory Pathway

The "fatty" or "oily" taste component of this compound is perceived through taste receptors on the tongue, specifically GPR40 and GPR120, which are known to detect fatty acids.

Gustatory_Pathway BL This compound (as free fatty acid) GPCR G-protein Coupled Receptors (GPR40, GPR120) in Taste Receptor Cell BL->GPCR Binds to Gq G-protein (Gαq) Activation GPCR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 Increased intracellular IP3 PLC->IP3 PIP2 to IP3 Ca_release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_release Depolarization Cell Depolarization Ca_release->Depolarization Signal Signal to Gustatory Nerve Depolarization->Signal Neurotransmitter Release

Gustatory signal transduction pathway for fatty acids.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of this compound as a flavoring agent in a food product.

Experimental_Workflow cluster_formulation Product Formulation cluster_analysis Analysis cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Interpretation Formulation Incorporate this compound into Food Matrix Concentrations Prepare Samples with Varying Concentrations Formulation->Concentrations Threshold Threshold Determination Concentrations->Threshold Descriptive Descriptive Analysis Concentrations->Descriptive GCMS GC-MS Analysis for Concentration & Stability Concentrations->GCMS Interpretation Correlate Sensory and Instrumental Data Threshold->Interpretation Descriptive->Interpretation GCMS->Interpretation Optimization Optimize this compound Concentration Interpretation->Optimization

References

Butyl Laurate: A Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, the ester of n-butanol and lauric acid, is emerging as a promising sustainable solvent for organic synthesis.[1] As a bio-based fatty acid ester, it offers a compelling green alternative to conventional volatile organic solvents.[2] Its favorable physicochemical properties, including a high boiling point, low toxicity, and solubility in most organic solvents, make it a viable medium for a variety of chemical transformations.[3][4][5] This document provides an overview of this compound's properties, a protocol for its synthesis, and a hypothetical application in a common cross-coupling reaction to guide researchers in its potential use. This compound is recognized for its use as an important raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's properties is crucial for its application in chemical synthesis. This compound possesses a unique combination of characteristics that make it an attractive green solvent.

PropertyValueReference
CAS Number 106-18-3
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 180 °C @ 18 mmHg
Melting Point -7 °C
Density 0.853 - 0.863 g/mL
Solubility Soluble in most organic solvents; insoluble in water.
logP 6.51

Synthesis of this compound via Enzymatic Esterification

While this compound is commercially available, its synthesis via enzymatic catalysis represents a green and efficient method for its production. The following protocol is based on the lipase-catalyzed esterification of lauric acid and butanol.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from lauric acid and n-butanol using an immobilized lipase catalyst.

Materials:

  • Lauric acid

  • n-Butanol

  • Immobilized Rhizopus oryzae lipase

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser (if heating under reflux)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reactant Preparation: In a reaction vessel, combine lauric acid and n-butanol. A slight excess of n-butanol can be used to drive the reaction towards the product.

  • Solvent Addition: Add a suitable volume of an organic solvent like hexane. The solvent helps to dissolve the reactants and facilitate the reaction.

  • Catalyst Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized for the specific reaction scale.

  • Reaction Conditions: Stir the mixture at a controlled temperature. The optimal temperature will depend on the specific lipase used but is typically in the range of 30-60 °C. The reaction can be monitored by techniques such as TLC or GC.

  • Work-up: Once the reaction is complete, the immobilized enzyme can be removed by simple filtration and can often be reused. The solvent is then removed from the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by washing with a dilute aqueous base to remove any unreacted lauric acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4) and the solvent is removed under reduced pressure to yield the pure product.

Process Flow for Enzymatic Synthesis of this compound

Reactants Lauric Acid + n-Butanol Reaction Esterification (30-60 °C, Stirring) Reactants->Reaction Solvent Hexane Solvent->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Aqueous Wash) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Hypothetical Application: this compound as a Solvent for Suzuki-Miyaura Cross-Coupling

Disclaimer: This protocol is a theoretical guide and has not been experimentally validated. Optimization of all reaction parameters is highly recommended.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling in this compound

Objective: To investigate the efficacy of this compound as a solvent for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • This compound (as solvent)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas supply (e.g., argon or nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add this compound and a small amount of deionized water to the flask. The water is often necessary to facilitate the transmetalation step.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature appropriate for the chosen catalyst and substrates (typically 80-120 °C). Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to remove the extraction solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the product from the high-boiling this compound solvent and other impurities.

Hypothetical Quantitative Data

The following table presents hypothetical results for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid in this compound, demonstrating how such data could be structured.

EntryCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Pd(PPh3)4 (2)K2CO3 (2)1001285
2Pd(OAc)2 (2) / SPhos (4)K3PO4 (2)100892
3Pd(PPh3)4 (1)Cs2CO3 (2)1201288

Suzuki-Miyaura Reaction Workflow in this compound

Reactants Aryl Halide + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (80-120 °C, Inert Atmosphere) Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Solvent This compound / Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.

Conclusion

This compound presents a compelling profile as a sustainable, bio-based solvent for organic synthesis. Its physical properties are well-suited for a range of reaction conditions. While its application as a solvent in mainstream organic synthesis is not yet widely documented, the information and hypothetical protocol provided here offer a solid foundation for researchers to explore its potential in developing greener and more sustainable chemical processes. Further investigation into its performance in various reaction types is warranted and could lead to its establishment as a valuable tool in the green chemistry toolkit.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Esterification of Butyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of butyl laurate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion can stem from several factors, from enzyme health to suboptimal reaction conditions. Here is a systematic troubleshooting guide:

  • Enzyme Inactivation: The lipase may be inactive or denatured.

    • Troubleshooting: Verify the storage conditions and expiration date of your enzyme. It's also crucial to test the enzyme's activity using a standard assay to confirm its viability.[1]

  • Presence of Inhibitors: Contaminants in the substrates (lauric acid or butanol) or solvent can inhibit the enzyme.

    • Troubleshooting: Use high-purity substrates and solvents. Consider purifying your starting materials if you suspect contamination.

  • Incorrect Reaction Conditions: The temperature, pH, or water content may not be optimal for the specific lipase being used.

    • Troubleshooting: Review the literature for the optimal conditions for your chosen lipase. For instance, some lipases show maximum activity at temperatures around 50-55°C.[2] Immobilized lipases may have a broader optimal range for pH and temperature.[2]

  • Insufficient Mixing: Poor mixing can lead to mass transfer limitations, especially when using immobilized enzymes.

    • Troubleshooting: Increase the agitation speed to ensure the substrates are readily accessible to the enzyme's active sites.[1][3]

Q2: The reaction starts well, but the rate of this compound formation significantly decreases after a few hours. What is causing this?

A: A declining reaction rate is a common issue and can be attributed to several factors:

  • Product Inhibition: As the concentration of this compound increases, it can bind to the enzyme's active site and inhibit further reaction.

    • Troubleshooting: Consider methods for in-situ product removal to keep the ester concentration low in the reaction medium.

  • Water Accumulation: Esterification produces water as a byproduct. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the net ester formation.

    • Troubleshooting: Add a water-adsorbing agent like molecular sieves to the reaction. Alternatively, conducting the reaction under a vacuum can help remove water as it is formed.

  • Substrate Inhibition: High concentrations of butanol can denature the enzyme, especially at elevated temperatures.

    • Troubleshooting: Investigate the effect of substrate concentration by running the reaction at varying molar ratios. A fed-batch or continuous process where butanol is added gradually can maintain a low, non-inhibitory concentration.

Q3: I am using an immobilized lipase, but I'm observing a significant loss of activity after each reaction cycle. How can I improve its reusability?

A: Poor reusability of an immobilized enzyme can be due to several factors:

  • Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps.

    • Troubleshooting: Re-evaluate your immobilization protocol. Covalent bonding is generally stronger than physical adsorption. Optimize the washing procedure between cycles to be less harsh.

  • Irreversible Denaturation: The reaction conditions may be causing irreversible damage to the enzyme's structure.

    • Troubleshooting: Review and optimize reaction parameters such as temperature, pH, and solvent choice. Ensure the solvent is appropriate for long-term enzyme stability.

  • Support Fouling: The pores of the support material can become blocked by substrates, products, or byproducts, preventing access to the enzyme's active sites.

    • Troubleshooting: Implement a more rigorous washing protocol between cycles using a suitable solvent to dissolve any adsorbed material.

Data Summary of Reaction Parameters

The following tables summarize quantitative data on various parameters influencing the yield of this compound in enzymatic esterification.

Table 1: Effect of Lipase Source and State on this compound Yield

Lipase SourceImmobilization SupportYield (%)Reaction Time (hours)Reference
Rhizopus oryzaeSilica Aerogel90.52
Mucor javanicusChrysotile9748
Candida rugosaChrysotile6848
Rhizopus oryzaeChrysotile5648
Carica papaya- (Crude)2070
Candida antarcticaMacroporous anion-exchange resin96.3610

Table 2: Optimal Conditions for this compound Synthesis using Rhizopus oryzae Lipase

ParameterOptimal ValueReference
Butanol/Lauric Acid Molar Ratio1.2
Lipase Amount550 IU
Hexane Volume3 mL
Temperature37°C
Agitation220 rpm

Table 3: Influence of Temperature on this compound Synthesis

Temperature (°C)Normalized Synthesis Rate (%)Lipase SourceReference
3035Carica papaya
4063Carica papaya
5084Carica papaya
55Max YieldCarica papaya
50Max ActivityImmobilized Candida antarctica

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general methodology for the esterification of lauric acid and butanol using an immobilized lipase.

1. Materials:

  • Lauric Acid

  • n-Butanol

  • Immobilized Lipase (e.g., Rhizopus oryzae lipase immobilized on silica aerogel)

  • Organic Solvent (e.g., Hexane)

  • Molecular Sieves (optional, for water removal)

  • Screw-capped flasks

  • Shaking incubator or magnetic stirrer with temperature control

2. Enzyme Preparation:

  • If using a commercially available immobilized enzyme, follow the manufacturer's instructions for pre-treatment, if any.

  • If immobilizing the enzyme in-house, ensure the support is thoroughly washed and dried before use.

3. Reaction Setup:

  • In a screw-capped flask, add the desired amount of lauric acid and n-butanol. A molar ratio of 1.2 (butanol/lauric acid) has been shown to be effective.

  • Add the organic solvent (e.g., 3 mL of hexane).

  • Add the immobilized lipase (e.g., 550 IU).

  • If using, add molecular sieves to the reaction mixture.

  • Seal the flask tightly to prevent evaporation.

4. Reaction Conditions:

  • Place the flask in a shaking incubator or on a magnetic stirrer.

  • Set the temperature to the optimal value for your enzyme (e.g., 37°C for Rhizopus oryzae lipase).

  • Set the agitation speed to an appropriate level (e.g., 220 rpm) to ensure proper mixing.

  • Allow the reaction to proceed for the desired amount of time. The reaction progress can be monitored by taking samples at different time intervals.

5. Product Analysis:

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

  • The conversion of lauric acid to this compound can be determined by various analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Thin-layer chromatography (TLC) can be used for a qualitative analysis of the reaction mixture.

6. Enzyme Reuse:

  • Wash the recovered immobilized enzyme with a suitable solvent (e.g., hexane) to remove any residual substrates and products.

  • Dry the enzyme before using it for the next reaction cycle. The reusability of the immobilized lipase can be assessed by monitoring the conversion yield over multiple cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery cluster_output Output prep_materials Prepare Materials (Lauric Acid, Butanol, Solvent) reaction_setup Set up Reaction Mixture prep_materials->reaction_setup prep_enzyme Prepare Immobilized Lipase prep_enzyme->reaction_setup incubation Incubate under Optimal Conditions (Temp, Agitation) reaction_setup->incubation separation Separate Immobilized Enzyme incubation->separation analysis Analyze Product Yield (GC/HPLC) separation->analysis recovery Wash and Recover Enzyme separation->recovery product This compound analysis->product reusable_enzyme Reusable Enzyme recovery->reusable_enzyme

Caption: Experimental workflow for enzymatic synthesis of this compound.

troubleshooting_workflow start Low this compound Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal (T, pH, water)? check_enzyme->check_conditions Yes solution_enzyme Replace enzyme or verify storage/activity. check_enzyme->solution_enzyme No check_inhibition Is there substrate or product inhibition? check_conditions->check_inhibition Yes solution_conditions Optimize T, pH, and remove excess water. check_conditions->solution_conditions No check_mass_transfer Is there a mass transfer limitation? check_inhibition->check_mass_transfer No solution_inhibition Adjust molar ratio or use fed-batch/product removal. check_inhibition->solution_inhibition Yes solution_mass_transfer Increase agitation speed. check_mass_transfer->solution_mass_transfer Yes end Improved Yield check_mass_transfer->end No solution_enzyme->check_conditions solution_conditions->check_inhibition solution_inhibition->check_mass_transfer solution_mass_transfer->end logical_relationships yield This compound Yield temp Temperature temp->yield Influences inhibition Inhibition (Substrate/Product) temp->inhibition Can increase ratio Substrate Molar Ratio ratio->yield Influences ratio->inhibition Can cause enzyme_conc Enzyme Concentration enzyme_conc->yield Influences water Water Content water->yield Influences (negatively if high) agitation Agitation Speed agitation->yield Influences solvent Solvent Type solvent->yield Influences inhibition->yield Influences (negatively)

References

Overcoming enzyme inhibition in lipase-catalyzed butyl laurate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to enzyme inhibition in lipase-catalyzed butyl laurate production.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the conversion rate of my esterification reaction unexpectedly low?

A low conversion rate can be attributed to several factors, often related to suboptimal reaction conditions or enzyme inhibition.[1]

  • Suboptimal Reaction Conditions: Ensure that the temperature, pH (or pH memory of the immobilized enzyme), and water activity are within the optimal range for the specific lipase being used. Most lipases used for esterification have an optimal temperature between 40°C and 70°C.[1]

  • Incorrect Substrate Molar Ratio: An inappropriate molar ratio of butanol to lauric acid can limit the reaction. While a 1:1 ratio is stoichiometric, an excess of one substrate can sometimes shift the equilibrium towards product formation. However, a large excess of butanol can also lead to enzyme inhibition.[2]

  • Insufficient Enzyme Concentration: The amount of lipase directly impacts the reaction rate. If the concentration is too low, the reaction will proceed slowly.

  • Inadequate Reaction Time: Esterification reactions can be slow. It is advisable to perform a time-course experiment to determine the optimal reaction time to reach equilibrium.[1]

  • Enzyme Inhibition: Substrates (butanol and lauric acid) or products (water) can inhibit the lipase, reducing its catalytic activity.

Q2: My reaction starts well but then slows down or stops completely. What could be the cause?

This is a classic sign of enzyme inhibition by either the substrates or the products.

  • Substrate Inhibition by Butanol: Butanol, especially at high concentrations, can be inhibitory to lipases. It can strip the essential water layer from the enzyme, leading to deactivation.[3] Studies have shown that the denaturation of Mucor miehei lipase is a function of the butanol concentration.

  • Substrate Inhibition by Lauric Acid: While less common for long-chain fatty acids, high concentrations of lauric acid can contribute to substrate inhibition in some lipase systems.

  • Product Inhibition by Water: Water is a product of the esterification reaction. Its accumulation can shift the equilibrium back towards hydrolysis, reducing the net yield of this compound. Water can also act as a competitive inhibitor.

Q3: How can I overcome substrate inhibition by butanol?

Several strategies can be employed to mitigate the inhibitory effects of butanol:

  • Stepwise Addition of Butanol: Instead of adding all the butanol at the beginning of the reaction, add it in portions over time. This maintains a lower, less inhibitory concentration of butanol in the reaction mixture.

  • Optimize the Molar Ratio: Experiment with different molar ratios of butanol to lauric acid to find a balance between shifting the equilibrium and minimizing inhibition. A butanol to lauric acid molar ratio of 1.2 has been found to be optimal in some systems.

  • Use of a Solvent: While a solvent-free system is often preferred for green chemistry, the use of a non-polar organic solvent like hexane can reduce the effective concentration of butanol, thereby lessening its inhibitory effect.

  • Immobilized Lipase: Immobilized lipases often show enhanced stability against denaturation by alcohols like butanol compared to their free counterparts.

Q4: How can I minimize product inhibition by water?

Removing water as it is formed is a key strategy to drive the reaction towards completion.

  • Use of Molecular Sieves: The addition of molecular sieves to the reaction medium can effectively sequester the water produced.

  • Pervaporation: This technique involves the use of a membrane to selectively remove water from the reaction mixture.

  • Vacuum Application: Performing the reaction under a vacuum can help in the removal of volatile byproducts, including water.

Q5: My immobilized lipase is losing activity after a few cycles. How can I improve its reusability?

Loss of activity in immobilized lipase can be due to several factors:

  • Enzyme Leaching: The lipase may be desorbing from the support, especially if it is immobilized via physical adsorption.

  • Denaturation: Exposure to high temperatures, extreme pH, or inhibitory substances can cause the enzyme to denature.

  • Mechanical Stress: Vigorous stirring can damage the support material and the enzyme.

  • Fouling: The pores of the support may become clogged with substrates or products, limiting access to the enzyme's active site.

To improve reusability, consider covalent immobilization methods, optimize the reaction conditions (temperature, agitation speed), and wash the immobilized enzyme with a suitable solvent after each cycle to remove any adsorbed substances.

Frequently Asked Questions (FAQs)

Q1: What is the typical kinetic mechanism for lipase-catalyzed esterification?

Lipase-catalyzed esterification reactions often follow a Ping-Pong Bi-Bi mechanism . In this mechanism, the first substrate (lauric acid) binds to the enzyme, and a product (water) is released before the second substrate (butanol) binds to the acyl-enzyme intermediate. The ester (this compound) is then released, regenerating the free enzyme.

Q2: How do I know if my lipase is being inhibited by the substrates?

Substrate inhibition can be identified by performing kinetic studies. If you plot the initial reaction rate against the substrate concentration, you will observe that the rate increases with concentration up to a certain point and then starts to decrease at higher substrate concentrations. This decrease in rate at high substrate concentrations is indicative of substrate inhibition.

Q3: What is a dead-end complex in the context of enzyme inhibition?

A dead-end complex is formed when an inhibitor binds to the enzyme in a way that prevents the reaction from proceeding. In the case of butanol inhibition, it can bind to the free enzyme or the acyl-enzyme complex, forming a non-productive ternary complex.

Q4: Can the choice of lipase influence the susceptibility to inhibition?

Yes, different lipases exhibit varying degrees of stability and susceptibility to inhibition. For instance, lipases from different microbial sources will have different optimal reaction conditions and tolerance to substrates and products. It is often necessary to screen several lipases to find the most suitable one for a specific application.

Data Presentation

Table 1: Optimal Conditions for Lipase-Catalyzed this compound Synthesis

ParameterOptimal ValueLipase SourceReference
Butanol/Lauric Acid Molar Ratio1.2Rhizopus oryzae
Temperature37°CRhizopus oryzae
Temperature55°CCarica papaya
Enzyme Amount550 IURhizopus oryzae
SolventHexane (3 mL)Rhizopus oryzae
Agitation220 rpmRhizopus oryzae
Resulting Yield 90.5% Rhizopus oryzae

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification

Kinetic ParameterValueReaction SystemReference
Km (Lauric Acid)49.3 mmol/LCandida lypolytica catalyzed octanoic acid esterification
Km (Butanol)47.6 mmol/LCandida lypolytica catalyzed octanoic acid esterification
Vmax4.7 x 10⁻³ mmol/L/min/mgCandida lypolytica catalyzed octanoic acid esterification

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed this compound Synthesis

  • Reactant Preparation: In a temperature-controlled reaction vessel, add lauric acid and butanol at the desired molar ratio (e.g., 1:1.2).

  • Solvent Addition (Optional): If not a solvent-free system, add a non-polar organic solvent such as n-hexane.

  • Equilibration: Set the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm) and allow the mixture to equilibrate.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or immobilized Rhizopus oryzae lipase) to initiate the reaction. The amount of enzyme is typically a percentage of the total substrate weight.

  • Reaction Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every hour). Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of lauric acid to this compound.

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase.

  • Product Isolation: Remove the solvent (if used) under reduced pressure. The crude product can then be purified, for example, by column chromatography.

Protocol 2: Assay for Determining Lipase Inhibition

  • Prepare Substrate and Inhibitor Solutions: Prepare stock solutions of a suitable substrate (e.g., p-nitrophenyl palmitate, pNPP) and the potential inhibitor (e.g., butanol) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Prepare a solution of the lipase in the same buffer.

  • Inhibition Assay:

    • In a 96-well plate, add varying concentrations of the inhibitor.

    • Add a fixed concentration of the lipase solution to each well and pre-incubate for a specific time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPP substrate solution.

    • Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition and the inhibition constant (Ki), repeat the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot.

Visualizations

PingPongInhibition cluster_main_cycle Ping-Pong Bi-Bi Catalytic Cycle cluster_inhibition Dead-End Inhibition E Lipase (E) EA E-Lauric Acid E->EA + Lauric Acid (A) EB E-Butanol (Dead-End) E->EB + Butanol (B) E_prime Acyl-Enzyme (E') EA->E_prime - Water (P) FP E'-Butanol EQ Lipase (E) FP->EQ - this compound (Q) E_prime->FP + Butanol (B) EAB E'-Butanol (Dead-End) E_prime->EAB + Butanol (B)

Caption: Ping-Pong Bi-Bi mechanism with butanol inhibition.

TroubleshootingWorkflow Start Low this compound Yield CheckConditions Verify Reaction Conditions (Temp, pH, Agitation) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK AdjustConditions Optimize Conditions ConditionsOK->AdjustConditions No CheckSubstrates Evaluate Substrate Molar Ratio and Purity ConditionsOK->CheckSubstrates Yes AdjustConditions->CheckConditions SubstratesOK Substrates Optimal? CheckSubstrates->SubstratesOK AdjustSubstrates Optimize Molar Ratio SubstratesOK->AdjustSubstrates No CheckEnzyme Assess Enzyme Activity and Concentration SubstratesOK->CheckEnzyme Yes AdjustSubstrates->CheckSubstrates EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK ReplaceEnzyme Use Fresh/More Enzyme EnzymeOK->ReplaceEnzyme No ConsiderInhibition Investigate Enzyme Inhibition EnzymeOK->ConsiderInhibition Yes ReplaceEnzyme->CheckEnzyme WaterRemoval Implement Water Removal (e.g., Molecular Sieves) ConsiderInhibition->WaterRemoval ButanolStrategy Apply Butanol Mitigation Strategy (e.g., Stepwise Addition) ConsiderInhibition->ButanolStrategy ExperimentalWorkflow Start Start: Synthesis Setup AddReactants Add Lauric Acid & Butanol to Reaction Vessel Start->AddReactants AddSolvent Add Solvent (Optional) AddReactants->AddSolvent Equilibrate Equilibrate Temperature and Agitation AddSolvent->Equilibrate AddLipase Add Immobilized Lipase Equilibrate->AddLipase Monitor Monitor Reaction Progress (GC/HPLC) AddLipase->Monitor CheckConversion Desired Conversion Achieved? Monitor->CheckConversion CheckConversion->Monitor No StopReaction Stop Reaction & Filter Lipase CheckConversion->StopReaction Yes Purify Purify this compound StopReaction->Purify End End: Purified Product Purify->End

References

Technical Support Center: Challenges in Scaling Up Butyl Laurate Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for butyl laurate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this compound from laboratory to pilot or production scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound production?

A1: The primary challenges in scaling up this compound production include managing the reaction equilibrium to maximize yield, ensuring efficient heat and mass transfer in larger reactors, catalyst selection and performance at scale, and developing robust purification methods to achieve desired product purity.[1][2][3]

Q2: How does the choice of catalyst (chemical vs. enzymatic) impact scale-up?

A2: Chemical catalysts, such as sulfuric acid, are cost-effective but can lead to corrosion, side reactions, and purification challenges at a larger scale.[4] Enzymatic catalysts, like lipases, offer high selectivity under mild conditions but can be more expensive, and their stability and reusability are key considerations for industrial applications.[5]

Q3: What are common side reactions in this compound synthesis and how can they be minimized?

A3: In acid-catalyzed esterification, potential side reactions include the dehydration of butanol to form butene or dibutyl ether, especially at high temperatures. Charring or polymerization can also occur if the catalyst is added too quickly or at too high a concentration. To minimize these, it is crucial to control the reaction temperature and add the catalyst slowly with adequate mixing.

Q4: How can I effectively monitor the progress of my scaled-up this compound synthesis?

A4: For large-scale production, Process Analytical Technology (PAT) can be invaluable for real-time monitoring. Techniques such as in-line FT-IR or Raman spectroscopy can track the concentration of reactants and products. For offline analysis, Thin Layer Chromatography (TLC) provides a quick qualitative assessment, while Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer quantitative analysis of reaction conversion and purity.

Q5: What are the key quality control parameters for industrial-grade this compound?

A5: Key quality control parameters include high purity (typically >99%), low acid value (indicating minimal residual lauric acid), low water content, and the absence of color and odor. The product should also be free from catalyst residues and byproducts.

Troubleshooting Guides

Low Reaction Yield

A low yield of this compound is one of the most common issues during scale-up. The following table outlines potential causes and their solutions.

Problem Potential Cause Recommended Solution
Low Conversion Equilibrium Limitation: The accumulation of water, a byproduct of the esterification, can drive the reaction in reverse (hydrolysis).- Water Removal: Implement continuous water removal using a Dean-Stark trap for chemical synthesis or by conducting the reaction under vacuum. For enzymatic reactions, adding molecular sieves can adsorb water. - Excess Reactant: Use a molar excess of butanol to shift the equilibrium towards the product.
Insufficient Catalyst Activity: The catalyst may be inactive, poisoned, or used in an insufficient amount for the larger volume.- Verify Catalyst: Use a fresh batch of catalyst and ensure it is appropriate for your reaction conditions. - Increase Catalyst Loading: Gradually increase the catalyst concentration while monitoring for side reactions.
Low Reaction Temperature: The reaction rate may be too slow at the current temperature, especially with larger volumes that have different heating dynamics.- Optimize Temperature: Gradually increase the reaction temperature. Note that excessively high temperatures can lead to side reactions.
Poor Mixing/Mass Transfer Limitations: In larger reactors, inadequate agitation can lead to poor contact between reactants and the catalyst, especially with heterogeneous catalysts.- Improve Agitation: Increase the stirring speed or use a more efficient agitator design to ensure a homogeneous reaction mixture.
Product Loss During Workup Emulsion Formation: During aqueous washes, emulsions can form, making phase separation difficult and leading to product loss.- Break Emulsion: Add brine (saturated NaCl solution) to the wash to help break the emulsion.
Incomplete Extraction: The product may not be fully extracted from the aqueous phase.- Optimize Extraction: Use a suitable organic solvent and perform multiple extractions to ensure complete recovery of the this compound.
Product Impurity
Problem Potential Cause Recommended Solution
Presence of Unreacted Lauric Acid Incomplete Reaction: The reaction has not reached completion.- Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Optimize Conditions: Re-evaluate the catalyst loading, temperature, and water removal methods.
Inefficient Purification: The purification method is not effectively removing the unreacted acid.- Neutralization Wash: Wash the organic phase with a dilute base solution, such as 5% sodium bicarbonate, to convert the lauric acid into its water-soluble salt, which can then be washed away.
Product Discoloration (Yellow/Brown) Charring/Degradation: The reaction temperature is too high, or the acid catalyst was added too quickly, causing localized overheating.- Temperature Control: Maintain a consistent and appropriate reaction temperature. - Controlled Catalyst Addition: Add the acid catalyst slowly and with vigorous stirring to the cooled reaction mixture.
Presence of Byproducts Side Reactions: Conditions are promoting the formation of ethers or other byproducts.- Milder Conditions: Use a lower reaction temperature or a milder acid catalyst. - Purification: Use fractional distillation to separate the this compound from byproducts with different boiling points.

Data Presentation

Effect of Reaction Parameters on this compound Yield

The following tables summarize the impact of key reaction parameters on the yield of this compound, based on lab-scale experiments. These trends are critical to consider during scale-up, as optimal conditions may shift with changes in reactor size and geometry.

Table 1: Effect of Temperature on Enzymatic Synthesis Yield

Temperature (°C)Normalized Synthesis Rate (%)
3035
4063
5084
55100

Table 2: Effect of Butanol/Lauric Acid Molar Ratio on Enzymatic Synthesis Yield

Butanol/Lauric Acid Molar RatioConversion Yield (%)
1.290.5
3.1(yield decreases with increasing molar ratio beyond the optimum)
5.0(yield continues to decrease)

Note: The specific yield decrease is graphically represented in the source but not tabulated. The optimal ratio was found to be 1.2.

Experimental Protocols

Protocol 1: Lab-Scale Enzymatic Synthesis of this compound

This protocol is adapted from a study using immobilized Rhizopus oryzae lipase.

  • Reactant Preparation: In a screw-capped flask, combine lauric acid and n-butanol. A molar ratio of 1:1.2 (lauric acid:n-butanol) is recommended. Add hexane as the solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An optimal amount of 550 IU has been reported.

  • Reaction: Agitate the mixture at 220 rpm and maintain the temperature at 37°C. The reaction should reach maximum conversion within approximately 2 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC.

  • Purification: After the reaction, the immobilized enzyme can be filtered off for reuse. The solvent can be removed under reduced pressure. The crude product can be further purified by washing with a 5% sodium bicarbonate solution to remove any unreacted lauric acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain pure this compound.

Protocol 2: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)

This is a general protocol that can be adapted for the synthesis of this compound.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add lauric acid and an excess of n-butanol (e.g., 3-5 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the lauric acid).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected in the trap and by analyzing aliquots using TLC or GC.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted lauric acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Low_Yield cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low this compound Yield Detected check_conversion Check Reaction Conversion (TLC, GC, HPLC) start->check_conversion low_conversion Conversion is Low check_conversion->low_conversion Yes high_conversion Conversion is High (Product Loss During Workup) check_conversion->high_conversion No check_equilibrium Is water being effectively removed? low_conversion->check_equilibrium check_emulsion Emulsion formation during washing? high_conversion->check_emulsion check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst Yes improve_water_removal Improve water removal: - Check Dean-Stark setup - Add molecular sieves - Apply vacuum check_equilibrium->improve_water_removal No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes address_catalyst Address catalyst issues: - Use fresh catalyst - Increase catalyst loading - Check for poisons check_catalyst->address_catalyst No check_mixing Is agitation sufficient? check_temp->check_mixing Yes adjust_temp Adjust temperature: - Increase temperature gradually - Monitor for side reactions check_temp->adjust_temp No other_issues Investigate other issues: - Reactant purity - Molar ratio check_mixing->other_issues Yes improve_mixing Improve mixing: - Increase agitation speed - Evaluate impeller design check_mixing->improve_mixing No check_extraction Incomplete extraction? check_emulsion->check_extraction No break_emulsion Break emulsion: - Add brine (saturated NaCl) - Allow longer separation time check_emulsion->break_emulsion Yes final_product Review final purification steps (e.g., distillation) check_extraction->final_product No improve_extraction Improve extraction: - Use appropriate solvent - Perform multiple extractions check_extraction->improve_extraction Yes

Caption: A decision tree for troubleshooting low yield in this compound production.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants 1. Charge Reactants (Lauric Acid, n-Butanol) catalyst 2. Add Catalyst (e.g., H₂SO₄ or Lipase) reactants->catalyst reaction 3. Reaction (Heating, Agitation) catalyst->reaction monitoring 4. In-Process Monitoring (TLC, GC, PAT) reaction->monitoring quench 5. Quench/Neutralize (e.g., NaHCO₃ wash) monitoring->quench Reaction Complete extraction 6. Liquid-Liquid Extraction quench->extraction drying 7. Drying (e.g., Anhydrous Na₂SO₄) extraction->drying distillation 8. Final Purification (Fractional Distillation) drying->distillation final_product final_product distillation->final_product Pure this compound

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Preventing Hydrolysis of Butyl Laurate During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the proper storage and handling of butyl laurate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the hydrolysis of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound (butyl dodecanoate) is an ester formed from the reaction of butanol and lauric acid.[1][2][3] Like all esters, it is susceptible to hydrolysis, a chemical reaction where water molecules break the ester bond, reverting it to its parent carboxylic acid (lauric acid) and alcohol (butanol).[4] This reaction is often catalyzed by the presence of acids or bases.[1]

Q2: What are the primary consequences of this compound hydrolysis during storage?

Hydrolysis of this compound leads to an increase in the acidity of the product due to the formation of lauric acid. This can negatively impact the quality, purity, and performance of the this compound in subsequent experiments or formulations. The altered chemical composition can lead to inconsistent results and potential side reactions.

Q3: What are the ideal storage conditions for this compound to minimize hydrolysis?

To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated place. The container should be tightly closed to prevent the ingress of atmospheric moisture. For long-term storage, refrigeration at 2-8°C is recommended, and for extended periods, storage at -20°C can be considered.

Q4: How can I detect if my this compound has started to hydrolyze?

An increase in the acid value of the this compound is a direct indicator of hydrolysis. This can be quantitatively measured through a simple acid-base titration. A noticeable change in the odor of the ester may also suggest degradation.

Q5: Are there any additives that can prevent the hydrolysis of this compound?

Yes, several types of stabilizers can be added to inhibit hydrolysis:

  • Antioxidants: Compounds like hindered phenols can be added to scavenge free radicals that may catalyze hydrolysis.

  • Chelating Agents: Agents such as EDTA can bind to metal ions that might act as catalysts for the hydrolysis reaction.

  • Carbodiimides: These compounds can react with any carboxylic acids formed, effectively removing them from the mixture and preventing them from catalyzing further hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased Acidity (High Acid Value) in this compound Sample Exposure to moisture during storage.Store this compound in a tightly sealed container with a desiccant. For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.
Storage at elevated temperatures.Store this compound in a cool environment, preferably refrigerated (2-8°C).
Contamination with acidic or basic impurities.Ensure all handling and storage containers are clean and free from any acidic or basic residues.
Inconsistent Experimental Results Using Stored this compound Partial hydrolysis of the ester, leading to the presence of lauric acid and butanol.Before use, test the acid value of the this compound. If it is above the acceptable limit for your application, consider purifying the ester by washing with a mild base (e.g., sodium bicarbonate solution) followed by drying, or obtain a fresh batch.
Visible Cloudiness or Phase Separation in the this compound Significant water contamination and subsequent hydrolysis.The product is likely significantly degraded. It is recommended to discard the product and obtain a fresh supply. Ensure future storage practices strictly exclude moisture.

Experimental Protocols

Protocol 1: Determination of Acid Value to Quantify Hydrolysis

This protocol details the procedure to determine the acid value of a this compound sample, which is a measure of the free fatty acids present and thus an indicator of hydrolysis.

Materials:

  • This compound sample

  • Ethanol (95%), neutralized

  • Ether, neutralized

  • 0.1 M Potassium Hydroxide (KOH) solution, standardized

  • Phenolphthalein indicator solution

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a neutralized mixture of equal volumes of ethanol and ether to the flask. Gently swirl to dissolve the sample. If necessary, warm the mixture slightly to aid dissolution.

  • Indicator Addition: Add a few drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample with a standardized 0.1 M KOH solution from the burette. Swirl the flask continuously during the titration.

  • Endpoint Determination: The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.

  • Record Volume: Record the volume of KOH solution used.

  • Calculation: Calculate the acid value using the following formula: Acid Value = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution (mol/L)

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the this compound sample (g)

Protocol 2: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in a storage container for this compound to prevent moisture and oxygen-induced degradation.

Materials:

  • This compound

  • Storage container with a septum-compatible cap

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Needles and tubing

  • Septum

Procedure:

  • Prepare the Container: Transfer the this compound to a clean, dry storage container.

  • Seal the Container: Securely cap the container with a septum-lined cap.

  • Inert Gas Inlet: Puncture the septum with a needle connected via tubing to the inert gas regulator.

  • Gas Outlet: Puncture the septum with a second needle to act as a vent for the displaced air.

  • Purge the Headspace: Gently flow the inert gas into the container for a few minutes. The flow rate should be low to avoid splashing the liquid. The inert gas, being denser than air, will displace the air in the headspace, which will exit through the vent needle.

  • Remove Needles: After a sufficient purging time (e.g., 2-5 minutes for a small container), remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of the inert gas in the container.

  • Seal and Store: Store the sealed container in a cool, dry place. For added protection, the septum can be wrapped with parafilm.

Data Presentation

Factor Condition Impact on Hydrolysis Rate Recommendation for Minimizing Hydrolysis
Temperature High (e.g., > 25°C)IncreasesStore in a cool place, ideally refrigerated (2-8°C).
Low (e.g., < 8°C)DecreasesRecommended for long-term storage.
Moisture High Humidity / Water PresenceSignificantly IncreasesStore in a tightly sealed container in a dry environment. Use of desiccants is recommended.
Low Humidity / AnhydrousSignificantly DecreasesEssential for maintaining stability.
Atmosphere Presence of Air (Oxygen)Can Promote Oxidative Processes that may lead to HydrolysisStore under an inert atmosphere (Nitrogen or Argon).
Inert AtmosphereMinimizes Oxidation and related degradationRecommended for long-term and high-purity storage.
pH Acidic or Basic ConditionsCatalyzes HydrolysisEnsure storage containers are neutral and free of contaminants.
Neutral ConditionsMinimizes Catalytic HydrolysisMaintain neutral conditions during storage and handling.
Additives Presence of StabilizersDecreasesConsider adding antioxidants, chelating agents, or carbodiimides for enhanced stability.

Visualizations

Hydrolysis_Pathway ButylLaurate This compound (Ester) Products Lauric Acid (Carboxylic Acid) + Butanol (Alcohol) ButylLaurate->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid or Base (Catalyst) Catalyst->ButylLaurate

Caption: Signaling pathway of this compound Hydrolysis.

Prevention_Workflow cluster_storage Storage Conditions cluster_atmosphere Atmosphere Control cluster_additives Use of Stabilizers Storage Store this compound Cool Cool Environment (2-8°C) Storage->Cool Dry Dry Environment Storage->Dry Sealed Tightly Sealed Container Storage->Sealed StableProduct Stable this compound Storage->StableProduct Atmosphere Control Headspace InertGas Inert Gas Blanket (Nitrogen or Argon) Atmosphere->InertGas Desiccant Use of Desiccants Atmosphere->Desiccant Atmosphere->StableProduct Additives Add Stabilizers Antioxidants Antioxidants (e.g., Hindered Phenols) Additives->Antioxidants Chelators Chelating Agents (e.g., EDTA) Additives->Chelators Carbodiimides Carbodiimides Additives->Carbodiimides Additives->StableProduct

Caption: Experimental workflow for preventing this compound Hydrolysis.

References

Troubleshooting phase separation in butyl laurate eutectic mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting phase separation in butyl laurate eutectic mixtures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and handling of these systems.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: My this compound eutectic mixture, which was initially a clear liquid, has turned cloudy or has started to show signs of precipitation. What could be the cause and how can I fix it?

Answer:

Cloudiness or precipitation in a this compound eutectic mixture is a common indicator of phase separation. This can be triggered by several factors:

  • Temperature Fluctuations: Eutectic mixtures are stable only within a specific temperature range. A drop in temperature below the eutectic point can cause one or more components to solidify.

  • Incorrect Molar Ratio: The stability of a deep eutectic solvent (DES) is highly dependent on the precise molar ratio of its components—the hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD).[1][2] An inaccurate ratio can lead to an unstable mixture.

  • Presence of Water/Moisture: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions.[3] Contamination with moisture can disrupt the hydrogen bonding network essential for the eutectic system, leading to phase separation.

  • Contamination: Impurities can act as nucleation sites, promoting crystallization and phase separation.

Troubleshooting Steps:

  • Verify Operating Temperature: Ensure the storage and experimental temperatures are above the mixture's freezing point. The melting point of this compound is -7°C.[4]

  • Re-evaluate Molar Ratio: Carefully check the calculations and measurements of the components. The molar ratio is a critical factor for the stability of the mixture.[2]

  • Control for Moisture: Prepare and handle the mixture in a dry environment (e.g., using a glove box or desiccator). Ensure all glassware is thoroughly dried. The use of anhydrous components is recommended.

  • Ensure Purity of Components: Use high-purity this compound and other components to avoid introducing contaminants.

Question: I am observing incomplete dissolution of my active pharmaceutical ingredient (API) in the this compound eutectic mixture. What should I do?

Answer:

Incomplete dissolution of an API can be due to several factors related to the formulation and process:

  • Solubility Limits: The API may have exceeded its solubility limit in the specific eutectic mixture.

  • Viscosity of the Mixture: Some eutectic mixtures can be highly viscous, which can slow down the dissolution process.

  • Insufficient Mixing: Inadequate agitation may not provide enough energy to overcome the lattice energy of the crystalline API.

Troubleshooting Steps:

  • Adjust Component Ratios: Experiment with different molar ratios of the HBA and HBD, as this can alter the polarity and solubilizing capacity of the eutectic solvent.

  • Increase Temperature: Gently heating the mixture can decrease viscosity and increase the solubility of the API. However, be cautious of API degradation at higher temperatures.

  • Enhance Agitation: Use more vigorous mixing, such as sonication or high-shear mixing, to facilitate dissolution.

  • Consider a Co-solvent: In some cases, adding a small amount of a suitable co-solvent can improve API solubility.

Frequently Asked Questions (FAQs)

Q1: What is a eutectic mixture?

A1: A eutectic mixture is a combination of two or more components that, at a specific molar ratio, has a lower melting point than any of the individual components. Deep eutectic solvents (DESs) are a type of eutectic mixture where this melting point depression is significant.

Q2: What are the key components of a this compound eutectic mixture?

A2: Typically, a this compound eutectic mixture would involve this compound acting as one of the components, likely the hydrogen bond donor (HBD) or part of the hydrophobic phase, mixed with a suitable hydrogen bond acceptor (HBA), such as a quaternary ammonium salt like choline chloride.

Q3: How does temperature affect the stability of the eutectic mixture?

A3: Temperature is a critical factor. Eutectic systems are thermodynamically stable as a liquid only above their eutectic temperature. Below this temperature, the individual components may start to crystallize, leading to phase separation.

Q4: Can I use water in my this compound eutectic formulation?

A4: While some hydrophilic DESs can tolerate a certain amount of water, this compound itself is insoluble in water and can hydrolyze. Therefore, for most applications requiring a stable hydrophobic phase, water should be avoided unless its effect is specifically being investigated.

Data and Protocols

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number106-18-3
Molecular FormulaC16H32O2
Molecular Weight256.43 g/mol
AppearanceColorless to pale yellow liquid
Melting Point-7 °C
Boiling Point180 °C @ 18 mmHg
Density0.853 - 0.863 g/cm³
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble
Experimental Protocols

Protocol 1: Preparation of a this compound-Based Deep Eutectic Solvent

This protocol describes the preparation of a deep eutectic solvent (DES) using the heating and stirring method, which is commonly cited for DES synthesis.

Materials:

  • Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride)

  • Hydrogen Bond Donor (HBD) (e.g., this compound)

  • Heated magnetic stirrer

  • Glass vial with a screw cap

  • Balance

Methodology:

  • Weighing Components: Accurately weigh the HBA and HBD in the desired molar ratio (e.g., 1:2) and add them to a glass vial.

  • Mixing and Heating: Place the vial on a heated magnetic stirrer. Heat the mixture to approximately 80°C while stirring continuously.

  • Observation: Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes between 30 to 120 minutes.

  • Cooling and Storage: Once a homogeneous liquid is obtained, turn off the heat and allow the mixture to cool to room temperature. Store the DES in a sealed container in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of Phase Separation by Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal properties of eutectic mixtures, including the eutectic temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared this compound eutectic mixture into a hermetic aluminum pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected melting point (e.g., 50°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected freezing point (e.g., -50°C).

    • Hold the sample at this temperature for a few minutes to ensure complete solidification.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to the initial temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset of melting, which corresponds to the eutectic temperature, and the peak melting temperatures of the components.

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation Start Observe Phase Separation (Cloudiness/Precipitation) CheckTemp Is Temperature Below Eutectic Point? Start->CheckTemp CheckRatio Is Molar Ratio Correct? CheckTemp->CheckRatio No IncreaseTemp Action: Increase and Maintain Temperature CheckTemp->IncreaseTemp Yes CheckMoisture Is Moisture/Water Present? CheckRatio->CheckMoisture Yes Recalculate Action: Recalculate and Reprepare Mixture CheckRatio->Recalculate No CheckPurity Are Components Pure? CheckMoisture->CheckPurity No DryComponents Action: Use Anhydrous Components and Dry Glassware CheckMoisture->DryComponents Yes UsePure Action: Use High-Purity Components CheckPurity->UsePure No Stable Mixture is Stable CheckPurity->Stable Yes IncreaseTemp->Stable Recalculate->Stable DryComponents->Stable UsePure->Stable

A troubleshooting workflow for addressing phase separation.

G cluster_1 Experimental Workflow for Eutectic Mixture Preparation & Analysis Start Start Weigh Weigh HBA and HBD (e.g., Choline Chloride & this compound) Start->Weigh MixHeat Mix and Heat (e.g., 80°C with stirring) Weigh->MixHeat Observe Observe for Homogeneous Liquid Formation MixHeat->Observe Observe->MixHeat No CoolStore Cool to Room Temperature and Store in Desiccator Observe->CoolStore Yes Analyze Analyze via DSC CoolStore->Analyze End End Analyze->End

Workflow for preparing and analyzing eutectic mixtures.

References

Technical Support Center: Enhancing the Thermal Stability of Butyl Laurate as a Phase Change Material (PCM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of butyl laurate as a Phase Change Material (PCM).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when using pure this compound as a PCM?

A1: While this compound, a fatty acid ester, is a promising organic PCM, researchers may face several challenges in its pure form. These include:

  • Leakage: this compound transitions to a liquid state above its melting point, which can lead to leakage and loss of material if not properly contained. This is a significant issue in many applications.

  • Supercooling: Organic PCMs like this compound can exhibit supercooling, where the material cools below its freezing point without solidifying.[1] This delays the release of latent heat and can negatively impact the performance and reliability of the thermal energy storage system.

  • Low Thermal Conductivity: this compound, like most organic PCMs, has inherently low thermal conductivity. This impedes the rate of heat transfer during both charging (melting) and discharging (solidification) cycles, reducing the overall efficiency of the system.

  • Thermal Stability Over Time: After repeated melting and freezing cycles, the thermal properties of this compound can change. This degradation can manifest as a decrease in the latent heat of fusion or a shift in the phase change temperature.[2]

Q2: What are the primary methods to enhance the thermal stability and performance of this compound?

A2: Two primary strategies are employed to overcome the drawbacks of pure this compound:

  • Microencapsulation: This technique involves enclosing tiny droplets of liquid this compound within a solid, stable shell material. The shell prevents leakage of the molten PCM, increases the heat transfer surface area, and can improve thermal reliability.[3][4] Common shell materials include polymers like polyurethane or melamine-formaldehyde.[3]

  • Composite Formation: This method involves incorporating this compound into a porous, shape-stabilizing matrix with high thermal conductivity. Materials like expanded graphite are excellent candidates as they can absorb the liquid PCM, prevent leakage through capillary action, and significantly enhance the overall thermal conductivity of the composite.

Q3: How does thermal cycling affect the properties of fatty acid ester PCMs?

A3: Thermal cycling tests are crucial for determining the long-term reliability of a PCM. For fatty acid esters similar to this compound, such as butyl stearate, studies have shown that after extensive thermal cycling (e.g., 1000 cycles), the changes in melting point, freezing point, and latent heat can be minimal and within acceptable ranges, indicating good thermal stability. However, some degradation is possible, which may lead to a slight decrease in the latent heat of fusion. Regular characterization after a set number of cycles is recommended to ensure performance consistency.

Q4: What analytical techniques are essential for characterizing the thermal stability of this compound PCMs?

A4: To properly evaluate the thermal stability and performance of pure or enhanced this compound, the following analytical techniques are indispensable:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting and freezing temperatures, as well as the latent heat of fusion and solidification. It is the primary tool for quantifying the energy storage capacity of the PCM and observing any changes after thermal cycling.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is critical for determining the decomposition temperature of the PCM and its shell material (in the case of microencapsulation), thereby defining the upper limit of its operating temperature range.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the chemical stability of the PCM. By comparing the spectra before and after thermal cycling, one can determine if any chemical bonds have broken or new ones have formed, indicating chemical degradation.

Troubleshooting Guides

Issue 1: Leakage of this compound from Composite Material
Symptom Possible Cause Suggested Solution
Oily residue on the surface of the composite PCM after heating above its melting point.The mass ratio of this compound to the supporting matrix (e.g., expanded graphite) is too high.Reduce the mass fraction of this compound in the composite. The optimal ratio should be determined experimentally to find the maximum absorption capacity of the matrix without leakage. For fatty acid/expanded graphite composites, the PCM content is often in the range of 80-93 wt%.
The composite material does not maintain its shape when molten.Insufficient capillary force within the porous structure of the supporting material.Ensure the supporting matrix has a suitable porous structure and specific surface area to effectively retain the molten PCM. Consider using a different grade of expanded graphite or another porous material.
Issue 2: Supercooling of this compound
Symptom Possible Cause Suggested Solution
The PCM remains in a liquid state at temperatures below its expected freezing point.Lack of nucleation sites to initiate crystallization.Introduce a nucleating agent into the this compound. For fatty acids and their derivatives, this can include materials with similar crystal structures or certain nanoparticles. The incorporation into a porous matrix like expanded graphite can also sometimes reduce supercooling.
Inconsistent solidification behavior across different cycles.Purity of the this compound or presence of contaminants.Ensure high purity of the this compound. Contaminants can interfere with the crystallization process.
Issue 3: Poor Thermal Performance of Microencapsulated this compound
Symptom Possible Cause Suggested Solution
Lower than expected latent heat storage capacity.Low encapsulation efficiency; a significant portion of the microcapsule is the shell material.Optimize the core-to-shell ratio during the microencapsulation process. Adjust synthesis parameters such as stirring speed, surfactant concentration, and monomer concentrations.
Agglomeration of microcapsules.Improper surface chemistry or inadequate stabilization during synthesis.Adjust the pH of the reaction medium, as this can significantly affect the polymerization and deposition of the shell material. Ensure proper dispersion of the emulsion through appropriate stirring and use of surfactants.
Microcapsules rupture after a few thermal cycles.The shell material is too brittle or thin to accommodate the volume changes of this compound during phase transition.Modify the shell material to improve its flexibility and mechanical strength. This can involve adjusting the cross-linking density or incorporating other polymers. Ensure the shell is of sufficient thickness by controlling the polymerization time and monomer concentration.

Quantitative Data Summary

The following tables summarize the thermal properties of a representative fatty acid ester PCM (butyl stearate, an analogue of this compound) and a lauric acid/silica composite to illustrate the effects of enhancement strategies.

Table 1: Thermal Properties of Butyl Stearate Before and After Thermal Cycling

PropertyBefore CyclingAfter 1000 Cycles
Peak Melting Temperature (°C)18.6418.52
Latent Heat of Melting (J/g)120.59119.81
Peak Freezing Temperature (°C)13.2813.15
Latent Heat of Freezing (J/g)120.70119.92
Decomposition Temperature (°C)238240

Table 2: Thermal Properties of Pure Lauric Acid vs. Microencapsulated Lauric Acid/SiO₂

PropertyPure Lauric AcidMicroencapsulated LA/SiO₂ (LAPC-6)
Melting Temperature (°C)44.4644.30
Latent Heat of Melting (J/g)166.74160.91
Solidifying Temperature (°C)38.4939.01
Latent Heat of Solidification (J/g)159.54152.82
Encapsulation Efficiency (%)N/A96.50

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite Composite

This protocol is based on the vacuum impregnation method commonly used for fatty acid/expanded graphite composites.

  • Preparation of Expanded Graphite (EG):

    • Dry the raw graphite flakes in an oven at 80-100°C for at least 2 hours to remove moisture.

    • Place the dried graphite in a high-temperature furnace or a microwave oven.

    • Heat rapidly to a high temperature (e.g., 900°C for 30-60 seconds) to cause exfoliation and expansion.

    • Allow the resulting expanded graphite to cool to room temperature.

  • Vacuum Impregnation:

    • Place a predetermined amount of the prepared EG into a beaker.

    • Heat the EG under vacuum to remove any trapped air from its porous structure.

    • Melt the this compound in a separate container at a temperature approximately 10-20°C above its melting point.

    • Slowly add the molten this compound to the beaker containing the EG while maintaining the vacuum and stirring. The desired mass ratio of this compound to EG should be calculated beforehand (typically starting around 9:1).

    • Continue stirring under vacuum for 1-2 hours to ensure complete infiltration of the this compound into the pores of the EG.

    • Release the vacuum and allow the composite material to cool to room temperature.

  • Characterization:

    • Test the prepared composite for leakage by placing it on a filter paper in an oven at a temperature above the melting point of this compound for several hours.

    • Perform DSC and TGA analysis to determine the thermal properties and stability of the composite.

Protocol 2: Microencapsulation of this compound with a Polymer Shell (Conceptual)

This protocol is a conceptual adaptation of in-situ polymerization methods used for other fatty acid esters.

  • Emulsion Formation:

    • Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate).

    • In a separate vessel, prepare the oil phase by dissolving this compound and a shell-forming prepolymer (e.g., melamine-formaldehyde prepolymer) in a suitable solvent if necessary.

    • Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size will influence the final microcapsule size.

  • Polymerization and Shell Formation:

    • Transfer the emulsion to a reaction vessel equipped with a stirrer, condenser, and pH meter.

    • Heat the emulsion to the desired reaction temperature (e.g., 70°C).

    • Adjust the pH of the solution by slowly adding an acidic catalyst (e.g., formic acid) to initiate the polymerization of the shell material at the oil-water interface. The rate of pH change can affect the shell quality.

    • Allow the reaction to proceed for several hours to ensure complete shell formation.

  • Washing and Drying:

    • Cool the reaction mixture to room temperature.

    • Filter the microcapsules and wash them repeatedly with deionized water and ethanol to remove unreacted monomers and surfactant.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound.

  • Characterization:

    • Use Scanning Electron Microscopy (SEM) to observe the morphology and surface of the microcapsules.

    • Perform DSC and TGA to evaluate the thermal properties, encapsulation efficiency, and thermal stability.

Visualizations

Experimental_Workflow_Composite cluster_prep Expanded Graphite Preparation cluster_impregnation Vacuum Impregnation Graphite Raw Graphite Drying Oven Drying (80-100°C) Graphite->Drying Expansion High-Temp Expansion (900°C) Drying->Expansion EG Expanded Graphite (Porous Matrix) Expansion->EG Mix Mix EG & Molten BL (Under Vacuum) EG->Mix BL This compound Melt_BL Melt this compound BL->Melt_BL Melt_BL->Mix Cool Cooling Mix->Cool Composite Final Composite PCM Cool->Composite

Caption: Workflow for preparing a this compound/expanded graphite composite PCM.

Experimental_Workflow_Microencapsulation cluster_emulsion 1. Emulsion Formation cluster_polymerization 2. Shell Formation cluster_purification 3. Purification Aqueous Aqueous Phase (Water + Surfactant) Homogenize High-Speed Homogenization Aqueous->Homogenize Oil Oil Phase (this compound + Prepolymer) Oil->Homogenize Emulsion Stable O/W Emulsion Homogenize->Emulsion React Heat & Adjust pH (Initiate Polymerization) Emulsion->React Cure Curing (Several Hours) React->Cure Microcapsules_slurry Microcapsule Slurry Cure->Microcapsules_slurry Filter Filtering Microcapsules_slurry->Filter Wash Washing (Water & Ethanol) Filter->Wash Dry Drying Wash->Dry Final_Product Dry Microencapsulated PCM Dry->Final_Product

Caption: General workflow for the microencapsulation of this compound.

References

Technical Support Center: Optimizing Butyl Laurate Concentration in Polymer Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of butyl laurate as a plasticizer in polymer films.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of incorporating this compound into polymer films.

Issue Potential Cause Suggested Solution
Film is brittle and cracks easily. Insufficient plasticizer concentration.Increase the concentration of this compound in increments of 2-5% (w/w of dry polymer) to enhance film flexibility.
Incompatible polymer-plasticizer system.Ensure this compound is compatible with the chosen polymer. Consider using a co-plasticizer or a different polymer if incompatibility is suspected.
Film is too soft, sticky, or tacky. Excessive plasticizer concentration.Decrease the concentration of this compound. High concentrations can lead to a significant drop in the glass transition temperature (Tg), making the film overly soft at room temperature.[1] An anti-plasticization effect can also occur at very high concentrations.[2]
Plasticizer leaching.High concentrations of plasticizer can lead to its migration to the film surface. Reduce the this compound concentration and ensure proper drying to minimize leaching.[3][4]
Film is opaque or hazy. Polymer precipitation during solvent evaporation.This may occur if the solvent evaporates too quickly or if there is moisture absorption, especially with hygroscopic polymers.[5] Ensure a controlled and slower evaporation rate and work in a low-humidity environment.
Incompatibility of components.At certain concentrations, the plasticizer may not be fully miscible with the polymer, leading to phase separation and opacity. Re-evaluate the concentration range or consider a different plasticizer.
Inconsistent film thickness. Uneven casting surface or solution viscosity.Ensure the casting surface is perfectly level. Adjust the polymer concentration in the solvent to achieve a more uniform and easily spreadable viscosity.
Too rapid solvent evaporation.Rapid evaporation can cause surface defects and uneven thickness. Cover the casting setup to slow down the evaporation process.
Drug release from the film is too fast or too slow. Plasticizer concentration affecting drug diffusion.The concentration of this compound can influence the polymer matrix structure and, consequently, the drug release rate. Adjusting the this compound concentration can modulate the release profile. An increase in plasticizer level generally increases the drug release rate at low drug loading, but can decrease it at high drug loading.
Interaction between drug, polymer, and plasticizer.The physicochemical properties of the drug can be influenced by the plasticizer. Characterize these interactions to understand their impact on drug release.

Frequently Asked Questions (FAQs)

1. What is the typical starting concentration for this compound as a plasticizer?

A common starting range for plasticizers is 5-20% (w/w of the dry polymer weight). For this compound, a prudent approach is to start with a concentration around 10% and then adjust based on the desired film properties.

2. How does increasing the concentration of this compound affect the mechanical properties of the film?

Generally, as the concentration of this compound increases, the tensile strength of the polymer film will decrease, while the elongation at break will increase, resulting in a more flexible and less brittle film.

3. What is the effect of this compound on the glass transition temperature (Tg) of a polymer film?

This compound, like other plasticizers, works by positioning itself between polymer chains, which increases the free volume and mobility of the polymer chains. This leads to a decrease in the glass transition temperature (Tg) of the polymer.

4. Can this compound be used with any polymer?

While this compound is a versatile plasticizer, its compatibility depends on the specific polymer being used. It is generally more compatible with hydrophobic polymers. For highly hydrophilic polymers like polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (HPMC), a more hydrophilic plasticizer might be more effective, or a co-solvent system may be needed to ensure miscibility during film casting.

5. How can I determine the optimal concentration of this compound for my formulation?

The optimal concentration is application-dependent. It is recommended to perform a design of experiments (DoE) where you vary the this compound concentration and measure the critical quality attributes of your film, such as mechanical properties (tensile strength, elongation), thermal properties (Tg), and, if applicable, drug release profiles.

6. What are the signs of plasticizer leaching, and how can it be prevented?

Signs of leaching include a tacky or oily film surface and a loss of flexibility over time. To prevent this, avoid using excessively high concentrations of this compound. Proper drying and curing of the film can also help to ensure the plasticizer is well-integrated into the polymer matrix.

Data Presentation

The following tables summarize the expected quantitative effects of varying this compound concentrations on key polymer film properties. The data presented here is illustrative and based on general trends observed for ester-based plasticizers in common pharmaceutical polymers. Actual values will vary depending on the specific polymer, film preparation method, and analytical conditions.

Table 1: Effect of this compound Concentration on Mechanical Properties of a Model Polymer Film (e.g., Ethyl Cellulose)

This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)
035.0 ± 2.54.0 ± 0.5
528.0 ± 2.115.0 ± 1.2
1020.0 ± 1.830.0 ± 2.5
1514.0 ± 1.550.0 ± 3.0
209.0 ± 1.080.0 ± 4.5

Table 2: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of a Model Polymer Film (e.g., Eudragit® RS)

This compound Conc. (% w/w)Glass Transition Temperature (Tg) (°C)
065.0 ± 1.5
552.0 ± 1.2
1040.0 ± 1.0
1530.0 ± 0.8
2022.0 ± 0.5

Experimental Protocols

Preparation of Polymer Films by Solvent Casting

This protocol describes a general method for preparing polymer films plasticized with this compound using the solvent casting technique.

Materials:

  • Polymer (e.g., Ethyl Cellulose, Eudragit® RS, PLA)

  • This compound

  • Volatile Solvent (e.g., Ethanol, Acetone, Dichloromethane)

  • Active Pharmaceutical Ingredient (API) (if applicable)

  • Petri dish or a flat, level casting surface

  • Magnetic stirrer and stir bar

  • Desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve a predetermined amount of the polymer in a suitable volatile solvent with continuous stirring until a clear, homogeneous solution is formed.

  • Addition of Plasticizer and API: To the polymer solution, add the desired amount of this compound. If applicable, dissolve or disperse the API in the solution. Continue stirring until all components are fully dissolved and the solution is uniform.

  • Casting: Pour a specific volume of the final solution into a level Petri dish. The volume will determine the final thickness of the film.

  • Drying: Cover the Petri dish with a funnel or a perforated lid to allow for slow and controlled evaporation of the solvent at room temperature or in a temperature-controlled oven (typically 40-60°C).

  • Film Retrieval: Once the film is completely dry, carefully peel it from the casting surface.

  • Storage: Store the prepared films in a desiccator to prevent moisture absorption.

Characterization of Polymer Films

a) Mechanical Properties (Tensile Testing):

  • Instrument: Universal Testing Machine (UTM) or Texture Analyzer.

  • Method: Cut the film into dumbbell-shaped specimens of standard dimensions. Mount the specimen in the grips of the UTM. Apply a constant rate of extension until the film breaks. The instrument software will record the force and displacement to calculate tensile strength and elongation at break.

b) Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Instrument: Differential Scanning Calorimeter.

  • Method: Accurately weigh a small sample (5-10 mg) of the film into an aluminum DSC pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The glass transition temperature (Tg) is determined by analyzing the shift in the baseline of the heat flow curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_casting Film Formation cluster_char Characterization A Dissolve Polymer in Solvent B Add this compound A->B C Add API (optional) B->C D Cast Solution onto Surface C->D E Controlled Solvent Evaporation D->E F Peel Dried Film E->F G Mechanical Testing (UTM) F->G H Thermal Analysis (DSC) F->H I Drug Release Studies F->I

Caption: Experimental workflow for preparing and characterizing plasticized polymer films.

Plasticizer_Effect cluster_properties Impact on Film Properties A Increase this compound Concentration B Decrease Tensile Strength A->B C Increase Elongation at Break A->C D Decrease Glass Transition (Tg) A->D E Increase Film Flexibility C->E D->E

Caption: Logical relationship of increasing this compound concentration on film properties.

References

Validation & Comparative

A Comparative Guide to the Validation of Butyl Laurate Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of butyl laurate purity. This compound, the butyl ester of lauric acid, is widely utilized as an emollient, solvent, and flavoring agent in pharmaceutical, cosmetic, and food industries.[1] For researchers and drug development professionals, ensuring the high purity of this excipient is critical, as impurities can affect the stability, efficacy, and safety of the final product. This document outlines the experimental protocols and presents comparative data to assist in selecting the most appropriate analytical method for quality control and research purposes.

Gold Standard: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is the most common method for analyzing volatile and semi-volatile compounds like fatty acid esters.[2] The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ions, providing a unique mass spectrum or "fingerprint" for definitive identification and quantification.

Experimental Protocol for GC-MS Analysis

This protocol details a standard method for determining the purity of a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as hexane or ethyl acetate to create a 10 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL. For example, dilute 100 µL of the stock solution into 9.9 mL of the solvent.

  • Transfer the final solution to a 2 mL autosampler vial for analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity for trace impurities.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 atomic mass units (amu).

3. Data Analysis:

  • The purity of this compound is determined using the area percent method from the total ion chromatogram (TIC).

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Impurities are identified by comparing their mass spectra with reference libraries such as the NIST Mass Spectral Library.[3][4] Common impurities may include residual starting materials (lauric acid, butanol) or byproducts from synthesis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weighing p2 Dissolution (Hexane) p1->p2 p3 Dilution p2->p3 a1 Injection p3->a1 a2 GC Separation (HP-5MS Column) a1->a2 a3 EI Ionization a2->a3 a4 Mass Detection (Quadrupole) a3->a4 d1 Chromatogram Generation a4->d1 d2 Peak Integration d1->d2 d4 Impurity ID (NIST Library) d1->d4 d3 Purity Calculation (% Area) d2->d3

Figure 1. GC-MS workflow for this compound purity validation.

Comparison with Alternative Analytical Methods

While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity. For a non-polar molecule like this compound, a reverse-phase (RP) HPLC method is suitable.[5] Since this compound lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is often required. HPLC is particularly useful for analyzing non-volatile or thermally unstable impurities that are not amenable to GC analysis.

  • Quantitative ¹H NMR (qNMR) Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed structural information. Quantitative ¹H NMR (qNMR) can determine purity with high precision by comparing the integral of a specific proton signal from this compound against the integral of a signal from a certified internal standard of known concentration. This method is non-destructive and provides a direct measurement without the need for compound-specific calibration curves, but it has lower sensitivity for trace impurities compared to GC-MS.

  • Karl Fischer Titration: This is a specialized method exclusively for the quantification of water content. Given that water can be a significant impurity, especially if the compound undergoes hydrolysis, Karl Fischer titration is an essential complementary technique for a complete purity profile. A certificate of analysis for a commercial this compound sample showed a water content of 0.17%, highlighting its relevance.

Quantitative Data Comparison

The following table summarizes hypothetical results from the analysis of a single batch of this compound using different analytical methods to illustrate their comparative performance.

ParameterGC-MSHPLC-ELSD¹H-qNMRKarl Fischer Titration
Purity (%) 99.8599.8199.79N/A (Measures Water Only)
Water Content (%) Not IdealNot IdealNot Ideal0.08
Relative Standard Deviation (RSD, %) 0.20.40.31.5
Limit of Detection (LOD) Low (ppm level)ModerateHigh (0.1% level)Low (ppm level)
Key Advantage High sensitivity and specificity for volatile impurities.Good for non-volatile or thermally labile impurities.Absolute quantification without a reference standard of the analyte; non-destructive.Gold standard for accurate water determination.
Key Disadvantage Not suitable for non-volatile impurities.Requires a non-UV detector; lower resolution than GC for this analyte.Lower sensitivity for trace impurities; expensive equipment.Only measures water content.

Conclusion

For the comprehensive validation of this compound purity, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the primary method of choice. It offers an unparalleled combination of high-resolution separation, sensitivity, and definitive identification of volatile organic impurities. Its ability to detect and identify unknown peaks through mass spectral library matching is a significant advantage for quality control and safety assessment in research and drug development.

However, a multi-faceted approach provides the most complete purity profile. HPLC serves as a valuable orthogonal technique, particularly for identifying any potential non-volatile impurities. Quantitative NMR offers a powerful, non-destructive method for absolute purity determination against a certified standard. Finally, Karl Fischer titration should be considered an essential complementary test to accurately quantify water content, a critical parameter for product stability. The selection of methods should be based on the specific regulatory requirements and the intended application of the this compound.

References

Butyl Laurate in Profile: A Comparative Guide to Fatty Acid Esters as Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for thermal energy storage applications. Fatty acid esters have emerged as a promising class of organic PCMs due to their high latent heat storage capacity, chemical stability, and biocompatibility. This guide provides an objective comparison of butyl laurate with other fatty acid esters, supported by experimental data, to inform material selection for various thermal management needs.

Fatty acid esters are organic compounds derived from the reaction of a fatty acid with an alcohol. Their thermal properties, such as melting point and latent heat of fusion, can be tailored by varying the chain lengths of both the fatty acid and the alcohol components. This tunability makes them suitable for a wide range of applications, from thermal packaging for pharmaceuticals to energy storage in buildings.

Performance Comparison of Fatty Acid Ester PCMs

The efficacy of a PCM is primarily determined by its thermophysical properties. Key parameters include the melting temperature, which dictates the operating temperature range, and the latent heat of fusion, which quantifies the energy storage capacity. Thermal conductivity and stability are also crucial for efficient heat transfer and long-term performance.

Below is a comparative summary of the thermal properties of this compound and other common fatty acid esters.

Fatty Acid EsterChemical FormulaMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Decomposition Onset (°C)
This compound C16H32O2-7[1]~200[2]~0.11[2]Not Specified
Methyl LaurateC13H26O25.2175.4Not SpecifiedNot Specified
Ethyl LaurateC14H28O2-8.7184.2Not SpecifiedNot Specified
Propyl LaurateC15H30O2-13.0192.1Not SpecifiedNot Specified
Methyl MyristateC15H30O218.5198.7Not SpecifiedNot Specified
Methyl PalmitateC17H34O230.5215.3Not SpecifiedNot Specified
Methyl StearateC19H38O238.9224.1Not SpecifiedNot Specified
Decyl StearateC28H56O229.1188.5Not Specified>200

Note: The data presented is compiled from various sources and may vary depending on the purity of the material and the experimental conditions.

As a general trend, for a given alcohol, increasing the chain length of the fatty acid results in a higher melting point and latent heat of fusion[2]. Similarly, for a given fatty acid, a longer alcohol chain also tends to increase these values[2].

Experimental Protocols for PCM Characterization

Accurate and reproducible characterization of PCMs is essential for their effective application. The following are standard experimental methodologies for determining the key thermal properties of fatty acid esters.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the melting temperature and latent heat of fusion of PCMs.

  • Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Procedure: A small, weighed sample of the fatty acid ester (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is then heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition.

  • Data Analysis: The melting temperature is determined from the onset or peak of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the PCM.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Procedure: A sample of the fatty acid ester is placed in a crucible and heated at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

  • Data Analysis: The decomposition onset temperature is identified as the temperature at which significant mass loss begins. This indicates the upper limit of the material's thermal stability.

Thermal Conductivity Measurement

The thermal conductivity of PCMs is often measured using the transient hot-wire or guarded hot plate method.

  • Principle: These methods involve measuring the temperature response of the material to a known heat input.

  • Procedure: For the guarded hot plate method, a sample of the PCM is placed between two plates, one heated and one cooled, and the heat flow through the sample is measured.

  • Data Analysis: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT), where Q is the heat flow, L is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.

Logical Workflow for PCM Selection

The selection of a suitable fatty acid ester PCM for a specific application involves a systematic evaluation of its properties. The following diagram illustrates a logical workflow for this process.

PCM_Selection_Workflow cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Candidate Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Define Application Temperature Range C Identify Fatty Acid Esters with Matching Melting Points A->C B Determine Required Energy Storage Capacity D Evaluate Latent Heat of Fusion of Candidates B->D E Characterize Thermal Conductivity D->E F Assess Thermal Stability (TGA) E->F G Investigate Long-Term Cycling Stability F->G H Select Optimal PCM G->H

Fig. 1: Logical workflow for selecting fatty acid ester PCMs.

Conclusion

This compound and other fatty acid esters offer a versatile platform for the development of PCMs with tunable thermal properties. The choice of a specific ester will depend on the target application's temperature range, energy storage requirements, and the need for high thermal conductivity and stability. While this compound exhibits a low melting point, its high latent heat of fusion makes it a candidate for certain low-temperature applications. For applications requiring higher operating temperatures, esters of longer-chain fatty acids and alcohols, such as methyl stearate or decyl stearate, may be more suitable. A thorough characterization of candidate materials using standardized experimental protocols is crucial for successful implementation in any thermal management system.

References

A Comparative Performance Analysis: Butyl Laurate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 26, 2025

A guide for researchers, scientists, and drug development professionals on the performance characteristics of butyl laurate as a potential bio-based alternative to traditional phthalate plasticizers. This document provides a comparative analysis based on available data, outlines standard experimental protocols for evaluation, and visualizes key concepts.

Introduction: The Search for Safer Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and workability to polymeric materials, most notably Polyvinyl Chloride (PVC).[1][2] For decades, the industry has been dominated by phthalate esters due to their high performance and cost-effectiveness.[3][4] Common examples include Di(2-ethylhexyl) phthalate (DEHP), Di-isononyl phthalate (DINP), and Dioctyl terephthalate (DOTP).[5]

However, mounting concerns over the environmental and health impacts of certain ortho-phthalates, such as their potential as endocrine-disrupting chemicals (EDCs), have catalyzed a search for safer alternatives. This has led to increased interest in bio-based plasticizers derived from renewable resources. This compound, an ester of butanol and lauric acid (a fatty acid), represents this class of compounds. It is recognized for its low toxicity and is used in cosmetics and as a flavoring agent. This guide provides an objective comparison of the known properties of this compound against established phthalate plasticizers to evaluate its potential in material science and other sensitive applications.

Structural and Physicochemical Properties

The fundamental differences in chemical structure between phthalates (aromatic dicarboxylic acid esters) and this compound (a fatty acid monoester) govern their performance. Phthalates like DINP are based on a rigid benzene ring, while this compound has a long, flexible aliphatic chain.

Caption: Chemical structures of a generic DINP isomer and this compound.

A comparison of key physicochemical properties is summarized in the table below. High molecular weight and low volatility are critical for a plasticizer's permanence within the polymer matrix.

PropertyThis compoundDEHP (Ortho-Phthalate)DINP (Ortho-Phthalate)DOTP (Terephthalate)
CAS Number 106-18-3117-81-728553-12-06422-86-2
Molecular Formula C16H32O2C24H38O4C26H42O4C24H38O4
Molecular Weight ( g/mol ) 256.42390.56418.62390.56
Boiling Point (°C) 180 @ 18 mmHg385244-252 @ 5 Torr~400
Melting Point (°C) -7-50-43-48
Density (g/cm³) ~0.86 @ 20°C~0.986~0.972~0.984
Water Solubility InsolubleInsolublePractically insolubleInsoluble
Volatility Higher (lower MW)ModerateLowLow

Performance Characteristics: A Comparative Overview

The effectiveness of a plasticizer is evaluated based on several key performance metrics. While extensive data exists for phthalates, the performance of this compound as a primary plasticizer for polymers like PVC is not widely documented. The following comparison is based on established principles of plasticizer function.

Plasticizing Efficiency

Plasticizing efficiency is the ability of a plasticizer to increase flexibility and lower the processing temperature of a polymer. This is often quantified by the reduction in the glass transition temperature (Tg). Effective plasticizers increase the "free volume" between polymer chains, allowing them to move more easily. Phthalates are known for their high plasticizing efficiency in PVC. The efficiency of this compound would depend on its compatibility and interaction with the specific polymer, which requires experimental validation.

Mechanical Properties

Plasticizers fundamentally alter the mechanical properties of a polymer, typically decreasing tensile strength and Young's modulus while significantly increasing elongation at break. For example, the addition of DEHP to a PVC/PMMA blend causes a decrease in stress at break and Young's modulus. This trade-off allows for the creation of soft, flexible materials from inherently rigid polymers.

Migration Resistance and Permanence

A critical performance failure of plasticizers is their tendency to migrate, or leach, out of the polymer matrix over time. This leads to embrittlement of the material and potential contamination of the surrounding environment. Migration is influenced by:

  • Molecular Weight: Higher molecular weight plasticizers like DINP and DOTP have lower volatility and migration rates than lower weight ones.

  • Chemical Structure: Linear structures can sometimes offer better compatibility with polymer chains, potentially reducing migration compared to more branched or bulky structures.

  • External Factors: Temperature and contact with solvents (like oils and fats) can accelerate migration.

Given its lower molecular weight compared to high-performance phthalates like DINP, this compound would be expected to have lower permanence and higher volatility and migration rates, which could be a significant disadvantage in long-term applications.

G cluster_mechanisms Migration Mechanisms Polymer Plasticized Polymer (e.g., PVC Matrix) Evaporation Evaporation (Volatility) Polymer->Evaporation Heat Extraction Extraction (Solvents) Polymer->Extraction Contact with Liquids Exudation Exudation (Blooming) Polymer->Exudation Incompatibility Environment External Environment (Air, Water, Food) Evaporation->Environment Extraction->Environment Exudation->Environment

Caption: Key mechanisms driving plasticizer migration from a polymer matrix.

Biocompatibility and Toxicity

This is the primary driver for considering alternatives to phthalates.

  • Phthalates: Certain low-molecular-weight phthalates, particularly DEHP, are classified as substances of concern due to their endocrine-disrupting properties. This has led to regulatory restrictions on their use in toys, food contact materials, and medical devices. Non-ortho-phthalates like DOTP are considered to have a more favorable toxicological profile and are often used as a replacement for DEHP.

  • This compound: this compound is generally considered to have low toxicity. It is used as a flavoring agent in food and an emollient in cosmetics, indicating a higher degree of biocompatibility.

Summary of Performance Characteristics
Performance MetricThis compound (Predicted)Phthalates (e.g., DINP, DOTP)
Plasticizing Efficiency Requires experimental dataHigh / Good
Migration Resistance Likely Poor (due to low MW)Moderate to Good (higher MW)
Low-Temperature Flexibility Requires experimental dataGood
Thermal Stability Requires experimental dataGood to Excellent
Biocompatibility/Toxicity Favorable (used in food/cosmetics)Varies; concerns with some ortho-phthalates
Cost-Effectiveness Likely higher cost for performanceGenerally low cost

Standardized Experimental Protocols

To objectively compare a novel plasticizer like this compound against an industry standard, a series of standardized tests must be performed.

G cluster_tests Performance Tests Start PVC Resin + Plasticizer + Stabilizers Mixing High-Speed Mixing Start->Mixing Milling Two-Roll Milling (Gelation & Sheeting) Mixing->Milling Molding Compression Molding (Standard Test Sheets) Milling->Molding Conditioning Sample Conditioning (Controlled Temp/Humidity) Molding->Conditioning Testing Performance Testing Conditioning->Testing Mechanical Mechanical (Tensile) Testing->Mechanical Thermal Thermal (DSC) Testing->Thermal Migration Migration (Extraction) Testing->Migration Analysis Data Analysis & Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis

Caption: General experimental workflow for preparing and testing plasticized PVC samples.

Mechanical Properties (Tensile Testing)
  • Objective: To determine the effect of the plasticizer on the material's strength, stiffness, and flexibility.

  • Methodology (based on ASTM D2284):

    • Sample Preparation: Prepare PVC films with a specified concentration (e.g., parts per hundred resin - phr) of the plasticizer. Cut dumbbell-shaped specimens from the conditioned films.

    • Testing: Mount the specimen in a universal testing machine (tensile tester).

    • Measurement: Apply a constant rate of extension until the specimen fails. Record the force and elongation continuously.

    • Data Analysis: Calculate the following key parameters:

      • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length at the point of fracture.

      • Modulus of Elasticity (MPa): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a primary indicator of plasticizer efficiency.

  • Methodology:

    • Sample Preparation: A small, weighed sample (4-8 mg) of the plasticized polymer is sealed in an aluminum pan.

    • Heating/Cooling Cycle: The sample is subjected to a controlled thermal cycle in the DSC instrument. A typical cycle involves heating to erase thermal history, cooling at a controlled rate (e.g., 10 K/min), and then reheating at the same rate.

    • Measurement: The instrument measures the heat flow into or out of the sample relative to a reference.

    • Data Analysis: The Tg is identified as a step-change in the heat flow curve during the second heating scan. A lower Tg indicates more effective plasticization.

Migration Resistance (Solvent Extraction)
  • Objective: To quantify the amount of plasticizer that leaches from the polymer when in contact with a liquid.

  • Methodology:

    • Sample Preparation: Cut and weigh precise dimensions of the plasticized PVC sheet (W_initial).

    • Immersion: Immerse the sample in a solvent (e.g., petroleum ether, ethanol, or a food simulant) in a sealed container.

    • Incubation: Keep the container at a specified temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24, 48, or 96 hours).

    • Drying and Weighing: Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved (W_final).

    • Data Analysis: Calculate the percent weight loss, which corresponds to the amount of plasticizer extracted:

      • Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Conclusion and Future Outlook

Phthalate plasticizers, particularly high-molecular-weight variants like DINP and DOTP, remain the industry standard due to their excellent performance-to-cost ratio, high efficiency, and good permanence. However, regulatory and health concerns surrounding certain ortho-phthalates necessitate the development of viable alternatives.

This compound, as a representative of bio-based fatty acid esters, offers a compelling profile in terms of biocompatibility and low intrinsic toxicity. However, its direct application as a primary plasticizer in demanding fields like flexible PVC is not well-established. Based on its physicochemical properties, particularly its lower molecular weight, it is predicted to have significant drawbacks in permanence, with higher volatility and migration potential compared to workhorse phthalates.

For researchers and drug development professionals, while this compound may be suitable for niche applications where high biocompatibility is paramount and long-term permanence is less critical, it is unlikely to be a drop-in replacement for high-performance phthalates without significant modification. Further research should focus on synthesizing higher-molecular-weight derivatives of lauric acid or other bio-based feedstocks to improve permanence while retaining the favorable toxicological profile. The experimental protocols outlined in this guide provide a standardized framework for evaluating such novel compounds against established industry benchmarks.

References

Butyl Laurate: A Comparative Guide to its Thermal Cycling Stability for Phase Change Material Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of butyl laurate's performance as a phase change material (PCM) against other fatty acid esters, supported by available experimental data. This document outlines key thermal properties, detailed experimental methodologies for stability assessment, and a visual representation of the testing workflow.

This compound, a fatty acid ester, has garnered interest as a potential organic phase change material for thermal energy storage applications due to its favorable melting point and latent heat of fusion. However, its long-term thermal stability under repeated melting and freezing cycles is a critical parameter for its practical implementation. This guide provides a comparative analysis of its thermal performance, drawing on data from related compounds due to the limited availability of extensive cycling data for this compound itself.

Comparative Thermal Performance of Fatty Acid Ester PCMs

MaterialMelting Temperature (°C)Latent Heat of Fusion (J/g)Change in Melting Temp. after Cycling (°C)Change in Latent Heat after Cycling (%)Number of Cycles
This compound ~ -3.5~150Data Not AvailableData Not AvailableData Not Available
Butyl Stearate18.64120.59Minimal ChangeMinimal Change1000[1]
Methyl Laurate4.9185.3Data Not AvailableData Not AvailableData Not Available
Ethyl Laurate-9134Data Not AvailableData Not AvailableData Not Available
Lauric Acid41-44~180-2000.07 - 7.87-1.0 to -27.71200[2]
Palmitic Acid61-63~200-2100.07 - 7.87-1.0 to -27.71200[2]
Stearic Acid68-70~200-2200.07 - 7.87-1.0 to -27.71200[2]

Note: The thermal properties of fatty acid esters can vary depending on their purity.

Experimental Protocols

The assessment of thermal cycling stability is crucial for determining the long-term performance of a PCM. Standard experimental procedures involve subjecting the material to a large number of melting and freezing cycles and evaluating the changes in its thermophysical properties.

Thermal Cycling Test

This test is designed to simulate the operational lifetime of the PCM.

  • Apparatus: A thermal cycler or a temperature-controlled bath is typically used.

  • Procedure:

    • A sample of the PCM (e.g., this compound) is placed in a sealed container.

    • The sample is subjected to repeated heating and cooling cycles that span its melting and freezing temperatures.

    • The temperature range should be set to ensure complete melting and solidification during each cycle. For instance, for lauric acid-based mixtures, a range of 10°C to 60°C has been used.[3]

    • The heating and cooling rates can be controlled, and the number of cycles can range from hundreds to thousands to simulate long-term use. For example, some studies on fatty acids have been conducted for up to 1200 cycles.

    • Samples are typically analyzed after a predetermined number of cycles (e.g., 100, 500, 1000) to assess any degradation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in melting temperature and latent heat of fusion of the PCM before and after thermal cycling.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) of the cycled (and uncycled control) PCM is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point, then cooled at the same rate to a temperature below its freezing point.

    • The heat flow to and from the sample is measured as a function of temperature.

    • The melting temperature is determined from the onset or peak of the melting endotherm, and the latent heat of fusion is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition temperature of the PCM, and to see if any mass loss occurred during cycling.

  • Apparatus: A Thermogravimetric Analyzer.

  • Procedure:

    • A small sample of the cycled (and uncycled control) PCM is placed in a TGA pan.

    • The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. Butyl stearate, a similar ester, shows a decomposition temperature of around 238°C.

Experimental Workflow for Thermal Cycling Stability Assessment

The following diagram illustrates the logical workflow for evaluating the thermal cycling stability of a PCM like this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_initial_characterization Initial Characterization (0 Cycles) cluster_cycling Accelerated Thermal Cycling cluster_post_characterization Post-Cycling Characterization cluster_analysis Data Analysis and Comparison start Start: Obtain this compound Sample encapsulate Encapsulate PCM in Sealed Vials start->encapsulate dsc_initial DSC Analysis: - Melting Point - Latent Heat encapsulate->dsc_initial tga_initial TGA Analysis: - Decomposition Temperature encapsulate->tga_initial thermal_cycler Thermal Cycler (e.g., 1000 cycles) dsc_initial->thermal_cycler Begin Cycling tga_initial->thermal_cycler dsc_final DSC Analysis: - Melting Point - Latent Heat thermal_cycler->dsc_final After N Cycles tga_final TGA Analysis: - Decomposition Temperature thermal_cycler->tga_final compare Compare Pre- and Post-Cycling Data dsc_final->compare tga_final->compare end End: Assess Thermal Stability compare->end

Caption: Experimental workflow for assessing PCM thermal cycling stability.

References

Characterization of butyl laurate synthesized by different catalytic methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Synthesis of Butyl Laurate

For researchers, scientists, and drug development professionals, the efficient synthesis of esters like this compound is crucial for various applications, from flavor and fragrance formulation to its use as a specialty solvent. The choice of catalyst is a critical determinant of reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of different catalytic methods for the synthesis of this compound, supported by experimental data, to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Methods

The synthesis of this compound is typically achieved through the esterification of lauric acid with n-butanol. The performance of various catalysts in this reaction is summarized in the table below, highlighting key parameters such as reaction time, temperature, conversion/yield, and catalyst reusability.

Catalyst TypeCatalystCatalyst LoadingReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Catalyst Reusability
Enzymatic Immobilized Rhizopus oryzae Lipase550 IU1:1.237290.526 cycles
Carica papaya Lipase (CPL)10% w/w1:205524~10 (conversion)Not Reported
Solid Acid Amberlyst-16Not specified1:1.25140>5>98 (conversion)Stable for extended use
ZnO/SBA-15Not specifiedNot specifiedMild conditionsNot specifiedEffectiveNot Reported
MgO/SBA-15Not specifiedNot specifiedMild conditionsNot specifiedEffectiveNot Reported
Liquid Acid Sulfuric Acid (H₂SO₄)Catalytic amountNot specified~100 (reflux)Not specifiedHigh (general)Not reusable

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative protocols for the synthesis of this compound using enzymatic and solid acid catalysts.

Enzymatic Synthesis using Immobilized Rhizopus oryzae Lipase[1][2]

This protocol is based on the optimization of this compound synthesis using a commercially available immobilized lipase.

Materials:

  • Lauric acid

  • n-Butanol

  • Immobilized Rhizopus oryzae lipase (e.g., onto silica aerogel)

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Equipment for magnetic stirring and temperature control

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped flask, dissolve lauric acid in a specified volume of hexane.

  • Add n-butanol to the mixture. A molar ratio of butanol to lauric acid of 1.2:1 has been shown to be effective.[1]

  • Add the immobilized Rhizopus oryzae lipase to the reaction mixture (e.g., 550 IU).[1][2]

  • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle set to 37°C.

  • Maintain agitation (e.g., 220 rpm) for the duration of the reaction (e.g., 2 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of lauric acid.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration.

  • Wash the enzyme with fresh solvent to remove any adsorbed substrate or product, and prepare it for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified if necessary, for example, by washing with a dilute sodium bicarbonate solution to remove any remaining lauric acid, followed by washing with water and drying over anhydrous sodium sulfate.

Solid Acid Catalyzed Synthesis using Amberlyst-16

This protocol describes the use of a sulfonic acid-based ion-exchange resin as a heterogeneous catalyst.

Materials:

  • Lauric acid

  • n-Butanol

  • Amberlyst-16 (or similar solid acid catalyst)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Equipment for magnetic stirring and heating

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add lauric acid, n-butanol (an excess of butanol, e.g., a molar ratio of 1:1.25, is often used to drive the equilibrium towards the product), and the Amberlyst-16 catalyst.

  • Add a suitable solvent like toluene to facilitate the azeotropic removal of water produced during the reaction.

  • Heat the mixture to reflux (the temperature will depend on the solvent used, e.g., around 140°C).

  • Continuously remove the water that collects in the Dean-Stark trap.

  • Monitor the reaction by GC analysis of periodically taken samples. The reaction is considered complete when the concentration of lauric acid becomes constant.

  • After cooling the reaction mixture to room temperature, separate the catalyst by filtration.

  • The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Remove the solvent and excess n-butanol from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the catalytic synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation and Purification cluster_final Final Product & Catalyst Recycling reactants Lauric Acid + n-Butanol mix Mix Reactants, Catalyst, and Solvent reactants->mix catalyst Select Catalyst (Enzyme, Solid Acid, etc.) catalyst->mix solvent Choose Solvent (e.g., Hexane or Toluene) solvent->mix react Heat and Stir (Controlled Temperature and Time) mix->react monitor Monitor Progress (e.g., GC) react->monitor monitor->react Continue reaction separation Separate Catalyst (Filtration) monitor->separation Reaction complete purification Remove Solvent and Excess Reactants separation->purification recycle Catalyst Regeneration and Reuse separation->recycle analysis Analyze Product Purity (GC, NMR, etc.) purification->analysis product Purified this compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_catalysts Catalyst Types cluster_products Products lauric_acid Lauric Acid catalyst Catalytic Method lauric_acid->catalyst n_butanol n-Butanol n_butanol->catalyst enzymatic Enzymatic (e.g., Lipase) catalyst->enzymatic solid_acid Solid Acid (e.g., Amberlyst) catalyst->solid_acid liquid_acid Liquid Acid (e.g., H₂SO₄) catalyst->liquid_acid butyl_laurate This compound enzymatic->butyl_laurate water Water enzymatic->water solid_acid->butyl_laurate solid_acid->water liquid_acid->butyl_laurate liquid_acid->water

Caption: Logical relationship of components in this compound synthesis.

References

A Comparative Guide to the Synthesis of Butyl Laurate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of esters like butyl laurate is a fundamental process. This guide provides a detailed comparison of the traditional chemical synthesis route and the increasingly popular enzymatic approach. We will delve into the experimental protocols, present quantitative data for objective comparison, and discuss the broader implications of each method.

At a Glance: Comparing Synthesis Methods

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl)Lipases (e.g., from Rhizopus oryzae, Candida antarctica)
Reaction Temperature High (typically reflux, >100°C)Mild (typically 30-60°C)
Reaction Time Hours to daysHours
Yield Generally high, but equilibrium-limitedCan be very high (>90%)[1]
Byproducts Water, potential for side reactions at high temperaturesWater
Solvent Often excess alcohol or a non-polar organic solventOrganic solvents (e.g., hexane) or solvent-free systems
Environmental Impact Use of corrosive acids, high energy consumption, potential for hazardous wasteMilder conditions, biodegradable catalysts, lower energy consumption[2]
Safety Concerns Handling of strong, corrosive acids; high-temperature reactionsGenerally safer due to milder conditions
Catalyst Reusability Difficult and often not feasibleHigh reusability, especially with immobilized enzymes

Delving into the Data: A Quantitative Comparison

The choice between chemical and enzymatic synthesis often hinges on specific performance metrics. The following tables summarize experimental data from various studies to provide a clearer picture.

Table 1: Chemical Synthesis of Esters - Representative Data
Carboxylic AcidAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeYield (%)Reference
Acetic AcidEthanolAcid Catalyst1:1Reflux-~65[3]
Acetic AcidEthanolAcid Catalyst1:10Reflux-~97[3]
Lauric AcidButanolH₃PW₁₂O₄₀/MCM-41Optimized--High[4]

Note: Specific quantitative data for the chemical synthesis of this compound is not as readily available in comparative literature as for enzymatic methods. The data for acetic acid and ethanol is provided to illustrate the principles of Fischer esterification.

Table 2: Enzymatic Synthesis of this compound - Experimental Data
Lipase SourceSupportMolar Ratio (Lauric Acid:Butanol)Temperature (°C)Reaction Time (h)SolventYield (%)Reference
Rhizopus oryzaeSilica Aerogel1:1.2372Hexane90.5
Carica papayaCrude-5524Solvent-free~10 (esterification)
Mucor javanicusChrysotile--48-97
Candida rugosaChrysotile--48-68
Rhizopus oryzaeChrysotile--48-56
Mucor miehei (Lipozyme™)Anion-exchange resin-<40---

Visualizing the Process: Experimental Workflows

To better understand the practical differences, the following diagrams illustrate the typical workflows for both chemical and enzymatic synthesis of this compound.

G Chemical Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product lauric_acid Lauric Acid reaction_vessel Mix and Reflux lauric_acid->reaction_vessel butanol Butanol butanol->reaction_vessel catalyst Sulfuric Acid (catalyst) catalyst->reaction_vessel extraction Extraction reaction_vessel->extraction washing Washing extraction->washing drying Drying washing->drying distillation Distillation drying->distillation butyl_laurate Pure this compound distillation->butyl_laurate

Caption: A typical workflow for the chemical synthesis of this compound.

G Enzymatic Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product lauric_acid Lauric Acid reaction_vessel Incubate with Shaking lauric_acid->reaction_vessel butanol Butanol butanol->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel solvent Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filter to Recover Enzyme reaction_vessel->filtration filtration->enzyme Reuse evaporation Solvent Evaporation filtration->evaporation butyl_laurate Pure this compound evaporation->butyl_laurate

Caption: A typical workflow for the enzymatic synthesis of this compound.

In-Depth Methodologies: Experimental Protocols

For reproducibility and a deeper understanding, detailed experimental protocols are essential.

Chemical Synthesis: Fischer Esterification of this compound

This protocol is a representative example of a Fischer esterification.

Materials:

  • Lauric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine lauric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and any remaining solvent using a rotary evaporator.

  • The resulting crude this compound can be further purified by distillation.

Enzymatic Synthesis of this compound

This protocol is based on the use of an immobilized lipase.

Materials:

  • Lauric acid

  • n-Butanol

  • Immobilized lipase (e.g., Rhizopus oryzae lipase on silica aerogel)

  • Hexane (or other suitable organic solvent)

  • Shaking incubator or a stirred reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a screw-capped flask, dissolve lauric acid and n-butanol in hexane. A typical molar ratio would be 1:1.2 (lauric acid:butanol).

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the flask in a shaking incubator at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the this compound product.

Logical Comparison: A Head-to-Head Analysis

The following diagram provides a logical breakdown of the key differentiating factors between the two synthesis methods.

G Chemical vs. Enzymatic Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_catalyst Strong Acid Catalyst chem_conditions High Temperature & Pressure chem_catalyst->chem_conditions chem_selectivity Lower Selectivity chem_conditions->chem_selectivity chem_waste Acidic Waste Stream chem_selectivity->chem_waste chem_energy High Energy Input chem_waste->chem_energy enz_catalyst Enzyme (Lipase) enz_conditions Mild Conditions enz_catalyst->enz_conditions enz_selectivity High Selectivity enz_conditions->enz_selectivity enz_waste Biodegradable Catalyst enz_selectivity->enz_waste enz_energy Low Energy Input enz_waste->enz_energy synthesis This compound Synthesis synthesis->chem_catalyst synthesis->enz_catalyst

References

Comparative Analysis of Byproduct Formation in Butyl Laurate Esterification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of chemical versus enzymatic synthesis routes for butyl laurate reveals significant differences in byproduct profiles, impacting product purity and downstream processing. While traditional acid catalysis is effective, it is prone to the formation of impurities such as dibutyl ether and butenes. In contrast, enzymatic methods offer a more selective and cleaner approach, primarily yielding water as the main byproduct.

This guide provides a comparative analysis of byproducts generated during the synthesis of this compound via classical Fischer esterification using a strong acid catalyst (e.g., sulfuric acid) and enzymatic catalysis with lipases. Understanding the nature and potential quantity of byproducts is crucial for researchers, scientists, and drug development professionals to select the optimal synthesis strategy, streamline purification processes, and ensure the final product meets stringent purity requirements.

Executive Summary of Byproduct Comparison

The esterification of lauric acid with n-butanol to produce this compound, a valuable compound in the pharmaceutical and cosmetic industries, can be achieved through several methods. The choice of catalyst and reaction conditions significantly influences the byproduct profile.

ByproductAcid-Catalyzed Synthesis (e.g., H₂SO₄)Enzymatic Synthesis (e.g., Lipase)
Water Inevitable byproduct of condensation. Can limit equilibrium conversion if not removed.Inevitable byproduct of condensation. Water activity needs to be controlled for optimal enzyme performance.
Dibutyl Ether A significant byproduct formed via the acid-catalyzed self-condensation of n-butanol.Not formed.
Butenes (1-butene, 2-butene) Formed from the acid-catalyzed dehydration of n-butanol, especially at higher temperatures.Not formed.
Unreacted Starting Materials Residual lauric acid and n-butanol may be present depending on conversion rates.Residual lauric acid and n-butanol may be present, though high conversions are often achieved.
Sulfated Byproducts Minor, dark-colored impurities can form due to side reactions with sulfuric acid.None.

In-Depth Analysis of Byproducts

Acid-Catalyzed Esterification: The Fischer-Speier Method

The Fischer-Speier esterification is a widely used method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst like sulfuric acid. While effective in driving the reaction towards the desired ester, the acidic conditions and elevated temperatures can promote several side reactions, leading to a more complex mixture of byproducts.

The primary byproduct, aside from water , is dibutyl ether . This is formed through the intermolecular dehydration of two n-butanol molecules, a reaction also catalyzed by the strong acid. The mechanism involves the protonation of a butanol molecule, which then acts as a leaving group (water) and is subsequently attacked by another butanol molecule.

Another set of byproducts are butenes (primarily 1-butene and 2-butene). These are formed via the intramolecular dehydration of n-butanol. This elimination reaction is favored at higher temperatures and can reduce the overall yield of this compound by consuming the alcohol reactant.

The presence of these byproducts necessitates more rigorous purification steps, such as fractional distillation and washing, to isolate pure this compound.

Enzymatic Esterification: A Greener Alternative

Enzymatic catalysis, particularly using lipases, has emerged as a highly selective and environmentally friendly alternative for ester synthesis. Lipases are hydrolases that can catalyze esterification in non-aqueous or micro-aqueous environments.

The most significant advantage of enzymatic synthesis is its high selectivity. The reaction occurs under mild conditions (lower temperatures and neutral pH), which prevents the formation of byproducts like dibutyl ether and butenes that are common in acid-catalyzed reactions. The only significant byproduct is water .

High conversion rates, often exceeding 90%, have been reported for the enzymatic synthesis of this compound.[1][2] This high efficiency, coupled with the cleaner reaction profile, simplifies downstream processing and reduces the environmental impact. However, factors such as the choice of lipase, solvent, water activity, and temperature are critical for optimizing the reaction yield and minimizing reaction time.

Experimental Protocols

Sulfuric Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Lauric acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants) to the mixture while stirring.

  • Heat the mixture to reflux and maintain the reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and the extraction solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by fractional distillation to separate it from any high-boiling impurities like dibutyl ether.

Analysis: The purity of the final product and the presence of byproducts can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Lipase-Catalyzed Synthesis of this compound

Materials:

  • Lauric acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., hexane or solvent-free system)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled shaker flask, combine lauric acid and n-butanol in a suitable molar ratio (e.g., 1:1.2).[2]

  • Add the immobilized lipase (e.g., 5-10% by weight of the total reactants).

  • If a solvent is used, add it to the mixture. For a solvent-free system, the reactants themselves serve as the medium.

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 2-24 hours).[1][2]

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

  • The product mixture, containing this compound and unreacted starting materials, can be purified by vacuum distillation.

Analysis: The conversion of lauric acid and the purity of this compound can be quantified by GC-MS.

Visualizing the Reaction Pathways

To better understand the relationships between reactants, products, and byproducts in each synthesis method, the following diagrams are provided.

Butyl_Laurate_Synthesis_Comparison cluster_0 Acid-Catalyzed Synthesis cluster_1 Enzymatic Synthesis LA_acid Lauric Acid BL_acid This compound LA_acid->BL_acid Butanol_acid n-Butanol Butanol_acid->BL_acid DBE Dibutyl Ether Butanol_acid->DBE Self-condensation Butenes Butenes Butanol_acid->Butenes Dehydration H2SO4 H₂SO₄ (catalyst) H2SO4->BL_acid H2SO4->DBE H2SO4->Butenes Water_acid Water BL_acid->Water_acid + LA_enz Lauric Acid BL_enz This compound LA_enz->BL_enz Butanol_enz n-Butanol Butanol_enz->BL_enz Lipase Lipase (catalyst) Lipase->BL_enz Water_enz Water BL_enz->Water_enz +

Caption: Comparison of acid-catalyzed vs. enzymatic synthesis of this compound.

Acid_Catalyzed_Byproducts Butanol n-Butanol Protonated_Butanol Protonated n-Butanol Butanol->Protonated_Butanol H⁺ Carbocation Butyl Carbocation Protonated_Butanol->Carbocation -H₂O Water Water Butene Butene Carbocation->Butene -H⁺ (Elimination) Dibutyl_Ether Dibutyl Ether Carbocation->Dibutyl_Ether + n-Butanol -H⁺ (Substitution)

References

A Comparative Guide to Analytical Methods for Butyl Laurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of butyl laurate, a common fatty acid ester used in cosmetics, pharmaceuticals, and as a flavoring agent, is critical for quality control and formulation development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two most common chromatographic techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by representative experimental data and detailed methodologies.

Methodology Comparison: GC vs. HPLC

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Evaporative Light Scattering Detection (HPLC-ELSD) offers an alternative approach, especially for less volatile compounds or when derivatization is not desirable.

The choice between GC and HPLC depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation. GC often requires a derivatization step to convert fatty acid esters into more volatile compounds, such as fatty acid methyl esters (FAMEs), for improved chromatographic performance. In contrast, HPLC can sometimes analyze the ester directly.

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of GC-FID and HPLC-based methods for the quantification of fatty acid esters similar to this compound, based on published validation studies. These values provide a benchmark for what can be expected from each technique.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID) Method Performance (Data is representative for fatty acid methyl esters, including methyl laurate)

Performance CharacteristicResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.03 - 0.21 µg/mL[1][2]
Limit of Quantification (LOQ)0.1 - 0.64 µg/mL[1][2]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance (Data is representative for fatty acid esters and related compounds)

Performance CharacteristicResult
Linearity (R²)> 0.999
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.04 - 0.42 µg/mL[2]
Limit of Quantification (LOQ)0.12 - 1.28 µg/mL

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols are based on established methods for similar analytes and should be validated for specific applications.

Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol

This protocol is suitable for the quantification of this compound in a variety of sample matrices.

1. Sample Preparation (Transesterification to FAMEs)

  • To a known amount of the sample containing this compound, add a solution of 2% methanolic sulfuric acid.

  • Seal the container and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture and centrifuge to separate the layers.

  • The upper hexane layer containing the fatty acid methyl esters is collected for GC-FID analysis.

2. GC-FID Instrumentation and Conditions

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 230°C at a rate of 5°C/min and hold for 10 minutes.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

3. Method Validation

The method should be validated according to ICH guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Protocol

This protocol is suitable for the direct quantification of this compound without derivatization.

1. Sample Preparation

  • Dissolve a known amount of the sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Method Validation

The method should be validated according to ICH guidelines to assess linearity, accuracy, precision, LOD, and LOQ.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in analytical method validation and the decision-making process for selecting an appropriate method.

General Workflow of Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Analytical Scope & Purpose select_method Select Appropriate Method (e.g., GC, HPLC) define_scope->select_method define_validation_params Define Validation Parameters (ICH Q2) select_method->define_validation_params prepare_standards Prepare Standards & Samples define_validation_params->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy determine_lod_loq Determine LOD & LOQ collect_data->determine_lod_loq assess_robustness Assess Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report determine_lod_loq->validation_report assess_robustness->validation_report method_sops Establish Standard Operating Procedures (SOPs) validation_report->method_sops

Caption: General workflow for analytical method validation.

Method Selection Logic for this compound Analysis start Start: Need to Quantify this compound volatility_check Is the sample suitable for direct GC injection? start->volatility_check derivatization_needed Is derivatization to FAME feasible? volatility_check->derivatization_needed No gc_method Select GC-FID Method volatility_check->gc_method Yes derivatization_needed->gc_method Yes hplc_method Select HPLC Method (UV or ELSD) derivatization_needed->hplc_method No end Proceed with Method Validation gc_method->end hplc_method->end

Caption: Decision tree for analytical method selection.

References

Cross-Validation of Butyl Laurate Properties with Literature Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of the physicochemical properties of butyl laurate against established literature data. It also presents a comparative analysis with other common laurate esters, offering researchers, scientists, and drug development professionals a reliable reference for formulation and experimental design. The data is presented in a clear, tabular format, supplemented by detailed experimental protocols and a logical workflow for data validation.

Comparative Analysis of Laurate Ester Properties

The following table summarizes the key physical properties of this compound and several alternative laurate esters, as compiled from various scientific literature sources. These values are essential for predicting the behavior of these compounds in various applications, from solvent systems to drug delivery matrices.

PropertyThis compoundMethyl LaurateEthyl LauratePropyl LaurateIsopropyl LaurateIsoamyl Laurate
Density (g/mL) 0.855 @ 25°C[1][2]0.87 @ 25°C[3]0.863 @ 25°C[4]0.862 @ 25°C0.851-0.857 @ 25°C0.856 @ 25°C
Boiling Point (°C) 180 @ 18 mmHg262 @ 766 mmHg269290-291 @ 760 mmHg196260-270
Melting Point (°C) -104-5-10N/A4.2 (estimate)-30 (approx.)
Refractive Index (n20/D) 1.4351.431-1.4321.4321.430-1.4361.427-1.4331.436

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for reliable research. The following are standard experimental protocols for measuring the key properties listed above.

Density Determination

The density of a liquid can be determined using several methods, including:

  • Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is highly accurate.

  • Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale on the instrument's stem. This method is quick but generally less accurate than the pycnometer method.

  • Oscillating U-tube Method: This method measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is related to the density of the liquid. Digital density meters often employ this principle for rapid and precise measurements.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Distillation Method: The liquid is heated in a distillation apparatus. The temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point. This method also serves to purify the liquid.

  • Thiele Tube Method: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary, and then upon cooling, the liquid is drawn back into the capillary, is taken as the boiling point. This micro-method is suitable for small sample volumes.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a key indicator of purity.

  • Capillary Method: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates a pure compound.

Refractive Index Determination

The refractive index measures how much the path of light is bent, or refracted, when it enters a material.

  • Abbe Refractometer: This instrument is commonly used to measure the refractive index of liquids. A few drops of the liquid are placed on the prism, and the refractive index is read directly from a scale while looking through the eyepiece. The temperature must be carefully controlled as the refractive index is temperature-dependent.

Cross-Validation Workflow

The process of cross-validating experimentally determined properties with literature data is a critical step in ensuring data integrity. The following diagram illustrates this logical workflow.

CrossValidationWorkflow A Define Key Physical Properties (e.g., Density, Boiling Point) B Conduct Literature Search for Existing Data A->B C Perform Experimental Measurements A->C D Compile Literature Data B->D E Record Experimental Results with Conditions C->E F Compare Experimental Data with Literature Values D->F E->F G Data within Expected Range? F->G H Data Corroborated and Validated G->H Yes I Investigate Discrepancies (e.g., Purity, Method, Conditions) G->I No J Refine Experiment or Purify Sample I->J J->C

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl laurate
Reactant of Route 2
Reactant of Route 2
Butyl laurate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.